1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKRCSVKZQYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670262 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944059-24-9 | |
| Record name | B-1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944059-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid, a critical building block in contemporary medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. The introduction of a boronic acid moiety at the C5 position opens up a vast chemical space for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This document delves into the prevalent synthetic strategies, with a primary focus on the robust and widely adopted Miyaura borylation of 5-halo-7-azaindoles. We will explore the mechanistic underpinnings of this palladium-catalyzed reaction, provide detailed, field-proven experimental protocols, and discuss critical process parameters, potential challenges, and troubleshooting strategies. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of this compound in Drug Discovery
The 7-azaindole core is a bioisostere of indole and is a key structural motif in a multitude of compounds targeting various biological pathways. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a highly sought-after scaffold in the design of enzyme inhibitors and receptor modulators. The functionalization of this core is paramount to modulating the pharmacological properties of the resulting molecules.
This compound and its stable pinacol ester precursor are invaluable reagents that serve as versatile platforms for introducing a wide array of substituents at the C5 position of the 7-azaindole nucleus. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The ability to readily synthesize this boronic acid derivative in high yield and purity is therefore a critical first step in the development of many potential drug candidates.
This guide will provide a detailed exposition of the most reliable synthetic route to this important building block, empowering researchers to confidently incorporate it into their drug discovery programs.
Primary Synthetic Route: Miyaura Borylation of 5-Halo-1H-pyrrolo[2,3-b]pyridine
The most prevalent and dependable method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a 5-halo-1H-pyrrolo[2,3-b]pyridine with a diboron reagent. This reaction, a variation of the Suzuki-Miyaura coupling known as the Miyaura borylation, typically proceeds via the formation of a more stable boronate ester intermediate, which is subsequently hydrolyzed to the desired boronic acid.
Overall Synthetic Workflow
The general two-step process is outlined below. The starting material is typically the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Miyaura borylation follows a well-established catalytic cycle involving a palladium(0) active species.
-
Oxidative Addition: The cycle commences with the oxidative addition of the 5-halo-7-azaindole to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation: This is the key bond-forming step where the boron moiety is transferred from the diboron reagent to the palladium center. The base (typically an acetate salt) plays a crucial role in activating the diboron reagent and facilitating this step. The high oxophilicity of boron is a significant driving force for this process[1].
-
Reductive Elimination: The final step involves the reductive elimination of the desired boronate ester product from the Pd(II) complex, regenerating the active Pd(0) catalyst.
The Role of N-Protection
The pyrrolic nitrogen of the 7-azaindole scaffold can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. While many successful borylations are reported on the unprotected heterocycle, the use of a protecting group on the pyrrole nitrogen, such as a Boc (tert-butyloxycarbonyl) group, can sometimes lead to higher yields and a cleaner reaction profile[2]. The decision to use a protecting group should be made on a case-by-case basis, considering the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of this compound. As with any chemical synthesis, optimization may be required to achieve the desired yield and purity for a specific application.
Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (Pinacol Ester Intermediate)
This procedure is adapted from established methodologies for the Miyaura borylation of heteroaryl halides.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via cannula or syringe.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note on Purification: Boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to partial hydrolysis on the acidic silica surface. To mitigate this, a rapid purification is recommended, or the use of silica gel that has been pre-treated with a solution of boric acid[3].
Hydrolysis to this compound
The pinacol ester is a stable intermediate that can be used directly in many subsequent reactions. However, if the free boronic acid is required, it can be obtained by hydrolysis.
Materials:
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
-
Methanol or Acetone/Water mixture
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
Procedure (Acidic Hydrolysis):
-
Dissolve the pinacol ester intermediate in a suitable solvent mixture such as acetone/water or methanol.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
The product may precipitate upon neutralization and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.
-
Wash the collected solid with cold water and dry under vacuum to afford the desired this compound.
Optimization and Troubleshooting
The success of the Miyaura borylation is highly dependent on the careful selection and control of reaction parameters.
| Parameter | Options and Considerations | Rationale and Impact on Reaction |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, XPhos Pd G2 | The choice of catalyst and ligand system is critical for reaction efficiency. Catalysts with bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions. Pre-catalysts like XPhos Pd G2 can offer improved activity and stability[4]. |
| Base | KOAc, K₃PO₄, Cs₂CO₃ | A weak base like KOAc is generally preferred to prevent premature hydrolysis of the boronate ester and to minimize competitive Suzuki-Miyaura side reactions where the newly formed boronate ester reacts with the starting halide[1]. |
| Solvent | Dioxane, Toluene, DMF | Anhydrous, aprotic solvents are essential to prevent quenching of the reactive intermediates. Dioxane is a commonly used and effective solvent for this transformation. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. |
Potential Side Reactions and Troubleshooting:
-
Homocoupling: A common side reaction is the Suzuki-Miyaura coupling of the newly formed boronate ester with the starting 5-halo-7-azaindole, leading to a dimeric byproduct. This can often be minimized by using a mild base like KOAc and carefully controlling the reaction temperature and stoichiometry[5].
-
Debromination: Reductive dehalogenation of the starting material can occur, leading to the formation of 7-azaindole. This can be influenced by the choice of catalyst and the presence of any protic impurities.
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensuring strictly anhydrous and deoxygenated conditions is crucial. The addition of a fresh portion of catalyst may be beneficial.
Alternative Synthetic Strategies: The Prospect of Direct C-H Borylation
Direct C-H activation and borylation represents a more atom-economical approach to the synthesis of aryl and heteroaryl boronic acids, as it avoids the need for a pre-functionalized halide starting material. While iridium-catalyzed C-H borylation is a powerful methodology, its application to pyridine-containing heterocycles can be challenging due to catalyst inhibition by the nitrogen lone pair[6]. For 7-azaindole, electrophilic substitution reactions such as nitration and halogenation are known to occur predominantly at the C3 position of the pyrrole ring[7]. While there have been advances in the directed C-H borylation of indoles and related heterocycles, achieving selective C5 borylation of 1H-pyrrolo[2,3-b]pyridine via a direct C-H activation approach remains a significant challenge and an area of ongoing research.
Safety and Handling
-
Palladium Catalysts (e.g., Pd(dppf)Cl₂): These are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[8][9].
-
Bis(pinacolato)diboron: This reagent is generally stable but should be handled in a dry environment as it can slowly hydrolyze in the presence of moisture. It is considered to have low toxicity, but standard laboratory safety precautions should be followed[10].
-
1,4-Dioxane: This is a flammable liquid and vapor, and a suspected carcinogen. It can cause serious eye irritation and respiratory irritation. All manipulations should be performed in a fume hood.
-
General Precautions: Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture-related side reactions.
Conclusion
The synthesis of this compound is a critical enabling step in the discovery of new therapeutics based on the 7-azaindole scaffold. The Miyaura borylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine stands as the most reliable and scalable method for accessing this valuable building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce the intermediate pinacol ester and the final boronic acid in high yield and purity. This guide provides the necessary theoretical background and practical protocols to empower chemists in their pursuit of novel and impactful medicines.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. watson-int.com [watson-int.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Azaindole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to their ability to mimic the hydrogen bonding patterns of purines.[1][2] The introduction of a boronic acid moiety at the 5-position of the 7-azaindole core creates a versatile synthetic intermediate, 7-azaindole-5-boronic acid, which is pivotal for the construction of complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of 7-azaindole-5-boronic acid, with a particular focus on its more stable and commercially available pinacol ester form. Practical, field-proven insights and detailed experimental protocols are included to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties
The physicochemical properties of 7-azaindole-5-boronic acid and its derivatives are crucial for their handling, reactivity, and biological relevance. Due to the inherent instability of many boronic acids, it is most commonly supplied and utilized as its pinacol ester.
Structure and Identification
-
IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine[3]
-
Synonyms: 7-Azaindole-5-boronic acid pinacol ester, 1H-Pyrrolo[2,3-b]pyridine-5-boronic acid, pinacol ester[4]
-
CAS Number: 754214-56-7
-
Molecular Formula: C₁₃H₁₇BN₂O₂
-
Molecular Weight: 244.10 g/mol
| Property | Value | Source(s) |
| Appearance | White to off-white or pale yellow solid | [3][5] |
| Melting Point | 243-248 °C | |
| Storage Temperature | -20°C |
Solubility
Specific solubility data for 7-azaindole-5-boronic acid and its pinacol ester in a range of organic solvents is not extensively published. However, studies on the parent 7-azaindole scaffold provide valuable insights. 7-Azaindole exhibits good solubility in polar aprotic solvents like THF and acetone, and moderate solubility in alcohols such as methanol and ethanol.[1] It is anticipated that the boronic acid pinacol ester will have good solubility in common organic solvents used for cross-coupling reactions, such as dioxane, THF, and DMF. The free boronic acid is expected to have higher solubility in polar protic solvents, including water and alcohols.
pKa
The acidity of the 7-azaindole core is an important factor influencing its reactivity. The parent 7-azaindole is the most acidic among the four azaindole isomers, which is attributed to the electron-withdrawing effect of the pyridine nitrogen. While the specific pKa of 7-azaindole-5-boronic acid has not been reported, the presence of the boronic acid group, a Lewis acid, will further influence the overall acidity of the molecule.
Stability and Handling
Boronic acids are known to be susceptible to degradation, particularly through protodeboronation. The use of the pinacol ester significantly enhances the stability of 7-azaindole-5-boronic acid, making it more amenable to storage and handling. It is recommended to store the pinacol ester at -20°C to minimize degradation over time.
Hydrolysis of the Pinacol Ester: The pinacol ester can be hydrolyzed to the free boronic acid under acidic or basic conditions. A common laboratory procedure involves the use of an acid catalyst.
Esterification to the Pinacol Ester: The free boronic acid can be converted to its pinacol ester by reaction with pinacol, typically with the removal of water to drive the equilibrium towards the ester.
Chemical Reactivity and Synthetic Applications
7-Azaindole-5-boronic acid is a key building block in organic synthesis, primarily utilized in palladium- and copper-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of 7-azaindole-5-boronic acid (usually as its pinacol ester), enabling the formation of a C-C bond between the 5-position of the azaindole core and an aryl or vinyl halide/triflate. This reaction is fundamental in the synthesis of numerous biologically active compounds.[6]
Experimental Protocols
Protocol 1: Hydrolysis of 7-Azaindole-5-boronic Acid Pinacol Ester to 7-Azaindole-5-boronic Acid
This protocol describes a general method for the deprotection of the pinacol ester to yield the free boronic acid.
Materials:
-
7-Azaindole-5-boronic acid pinacol ester
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 7-azaindole-5-boronic acid pinacol ester (1 equivalent) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1 M HCl (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 7-azaindole-5-boronic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Acetone is chosen as the initial solvent to ensure the solubility of the pinacol ester.
-
Hydrochloric acid serves as the catalyst for the hydrolysis of the boronate ester.
-
Neutralization with sodium bicarbonate is crucial to quench the acid and prevent any acid-catalyzed degradation of the product.
-
Extraction with ethyl acetate allows for the separation of the organic product from the aqueous phase.
-
Washing with brine removes any residual water from the organic layer.
-
Drying with sodium sulfate ensures the complete removal of water before concentration.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Azaindole-5-boronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling reaction.
Materials:
-
7-Azaindole-5-boronic acid pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1 equivalent), 7-azaindole-5-boronic acid pinacol ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
-
An excess of the boronic acid ester is often used to ensure complete consumption of the more valuable aryl halide.
-
The choice of palladium catalyst and base is critical and depends on the specific substrates. For example, bulky, electron-rich phosphine ligands on the palladium catalyst can improve the efficiency of the reaction with challenging substrates.
-
The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction. The addition of water can sometimes accelerate the transmetalation step.
-
Heating is typically required to overcome the activation energy of the reaction.
Protocol 3: Chan-Lam N-Arylation of an Amine with 7-Azaindole-5-boronic Acid
This protocol outlines a general procedure for the copper-catalyzed N-arylation.
Materials:
-
7-Azaindole-5-boronic acid
-
Amine (primary or secondary)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine, or DBU)
-
Solvent (e.g., dichloromethane (DCM) or methanol)
-
Air or oxygen source (the reaction is often aerobic)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the amine (1 equivalent), 7-azaindole-5-boronic acid (1.5-2 equivalents), the copper catalyst (10-20 mol%), and the base (2 equivalents).
-
Add the solvent to the flask.
-
Stir the reaction mixture at room temperature, open to the air, or with an oxygen balloon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The copper catalyst is essential for facilitating the C-N bond formation. Cu(OAc)₂ is a common and inexpensive choice.
-
The base plays a crucial role in the reaction mechanism, and its choice can significantly impact the reaction outcome.[7]
-
The reaction is often performed in the presence of air or oxygen , as the oxidant is required to regenerate the active copper species in the catalytic cycle.[7]
-
An excess of the boronic acid is often used to drive the reaction to completion.
Visualizations
Caption: Key transformations of 7-azaindole-5-boronic acid and its pinacol ester.
Spectroscopic Data
A certificate of analysis for 7-azaindole-5-boronic acid pinacol ester confirms its structure by NMR.[8] While detailed spectra are not publicly available in the search results, a typical ¹H NMR spectrum of the pinacol ester would show characteristic signals for the azaindole core protons, as well as a singlet for the methyl groups of the pinacol moiety. The ¹¹B NMR spectrum would show a single resonance characteristic of a tetracoordinate boron atom in the pinacol ester. Upon hydrolysis to the free boronic acid, the singlet for the pinacol protons would disappear, and the ¹¹B NMR signal would shift to a position typical for a tricoordinate boronic acid.
Conclusion
7-Azaindole-5-boronic acid, particularly in its pinacol ester form, is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical and chemical properties, including its stability, solubility, and reactivity in key cross-coupling reactions, is essential for its effective utilization in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge needed to confidently and efficiently work with this important synthetic intermediate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. inter-chem.pl [inter-chem.pl]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 754214-56-7 Cas No. | 7-Azaindole-5-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 5. 7-Azaindole-5-boronic acid pinacol ester, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid: A Cornerstone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Commonly known as 7-azaindole-5-boronic acid, this compound serves as a critical intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a strong emphasis on its application in drug discovery, supported by mechanistic insights and validated experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive agents.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's electronic properties and hydrogen bonding capacity, often leading to enhanced binding affinity and selectivity for protein targets, particularly kinases. The nitrogen at position 7 can act as a hydrogen bond acceptor, a feature frequently exploited to engage with the "hinge" region of ATP-binding sites in kinases.
This compound weaponizes this valuable scaffold by introducing a boronic acid functional group. This positions the molecule as a versatile reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the efficient and modular construction of carbon-carbon bonds, thereby enabling chemists to rapidly assemble libraries of complex drug candidates for structure-activity relationship (SAR) studies[1]. The strategic placement of the boronic acid at the C-5 position provides a vector for introducing diversity into the solvent-exposed region of a drug molecule, which can be tuned to optimize pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is defined by its structure and unique identifiers. These properties are crucial for sourcing, characterization, and regulatory documentation.
Chemical Structure
The molecule consists of a bicyclic 7-azaindole core with a boronic acid [-B(OH)₂] substituent at the 5-position of the pyridine ring.
Caption: 2D Structure of this compound.
Physicochemical Data
A summary of key identifiers and properties is provided below for quick reference. This data is essential for accurate experimental planning and material management.
| Property | Value | Source(s) |
| CAS Number | 944059-24-9 | [2][3][4] |
| Molecular Formula | C₇H₇BN₂O₂ | [2] |
| Molecular Weight | 161.95 g/mol | [2] |
| Synonyms | 7-Azaindole-5-boronic acid | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| InChI Key | KCHKRCSVKZQYCA-UHFFFAOYSA-N |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of heteroaromatic boronic acids like this compound typically proceeds from a halogenated precursor. A common and robust method is the palladium-catalyzed Miyaura borylation reaction.
The general workflow involves:
-
Halogenation: Synthesis of a suitable precursor, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine. This is often achieved via electrophilic bromination of the 7-azaindole core.
-
Protection: The pyrrole nitrogen (N-1) is often protected (e.g., with a tosyl or SEM group) to prevent side reactions and improve solubility.
-
Borylation: The protected, halogenated 7-azaindole is reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). This forms the corresponding pinacol ester[5][6].
-
Deprotection/Hydrolysis: The protecting group is removed, and the boronic ester is hydrolyzed (often under acidic or basic conditions) to yield the final boronic acid. In many applications, the more stable pinacol ester is used directly in subsequent coupling reactions.
Caption: General synthetic workflow for 7-azaindole boronic acids and their application.
Reactivity Profile
The primary utility of this compound stems from the reactivity of the boronic acid moiety.
-
Suzuki-Miyaura Coupling: This is the most significant reaction. It enables the formation of a C-C bond between the C-5 position of the 7-azaindole core and a wide variety of aryl or vinyl halides/triflates. This reaction is highly valued for its functional group tolerance, mild conditions, and high yields.
-
Other Couplings: It can also participate in other coupling reactions, such as Chan-Lam coupling for C-N bond formation and Petasis reactions.
-
Stability: Boronic acids can undergo self-condensation to form boroxines (trimeric anhydrides). While this compound is relatively stable as a solid, it is often handled as its more robust pinacol ester derivative for prolonged storage and in reaction screens[5][6].
Applications in Drug Discovery and Research
The 7-azaindole scaffold is a validated "hinge-binder" for many protein kinases. The boronic acid derivative provides a direct and modular route to synthesize potent and selective inhibitors.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers[7][8]. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can be potent FGFR inhibitors. In a structure-based design approach, the 7-azaindole core acts as the hinge-binding motif. The C-5 position, where the boronic acid is located, points towards the solvent-exposed region of the ATP-binding pocket. By using Suzuki coupling, medicinal chemists can systematically introduce different substituents at this position to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[7].
Case Study: Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a therapeutic target for inflammatory and central nervous system (CNS) diseases. A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors[1]. While this specific example focuses on functionalization at the C-2 position, the principles of using the 7-azaindole core as a foundation for inhibitor design are the same. The availability of building blocks like this compound allows for the exploration of other substitution patterns to improve selectivity against different PDE4 isoforms (e.g., PDE4D), which is a critical challenge in the field[1].
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using a heteroaryl boronic acid. This serves as a template that can be adapted for specific substrates. The causality for each step is explained to provide deeper insight.
Objective: To couple this compound with a model aryl bromide (e.g., 4-bromotoluene) to form 5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.1 eq)
-
Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)
-
Base: Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)
-
Solvent: 1,4-Dioxane or a mixture of DME/Water
-
Inert gas supply (Nitrogen or Argon)
Protocol:
-
Vessel Preparation:
-
Action: Add this compound (e.g., 162 mg, 1.0 mmol), 4-bromotoluene (188 mg, 1.1 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Causality: A flame-dried flask under an inert atmosphere prevents moisture from interfering with the reaction and protects the palladium catalyst from oxidation. The slight excess of the aryl bromide ensures complete consumption of the more valuable boronic acid.
-
-
Degassing:
-
Action: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Causality: Oxygen can oxidize the Pd(0) species, which is the active catalytic form, and lead to catalyst deactivation and unwanted side reactions. Thorough degassing is critical for reaction efficiency and reproducibility.
-
-
Reagent Addition:
-
Action: Using a syringe, add the solvent (e.g., 5 mL of 1,4-dioxane) followed by the aqueous K₂CO₃ solution (1.5 mL, 3.0 mmol).
-
Causality: The solvent is chosen for its ability to dissolve the organic reagents and its compatibility with the reaction temperature. The aqueous base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
-
Reaction Execution:
-
Action: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Action: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts. Extraction isolates the desired organic product.
-
Action: Purify the crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure compound.
-
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Handle in a well-ventilated area or chemical fume hood. Store under an inert atmosphere to maintain stability.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique structure, combining the privileged 7-azaindole scaffold with the synthetic versatility of a boronic acid, provides medicinal chemists with a powerful platform for the rational design and efficient synthesis of targeted therapeutics. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation medicines.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid - Lead Sciences [lead-sciences.com]
- 3. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 754214-56-7 Cas No. | 7-Azaindole-5-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 6. scbt.com [scbt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 7-Azaindole-5-Boronic Acid
Introduction: The Significance of 7-Azaindole-5-Boronic Acid in Modern Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the indole ring of tryptophan and act as a versatile pharmacophore.[1][2] Its unique hydrogen bonding capabilities, arising from the pyridine nitrogen, allow for novel interactions with biological targets, particularly protein kinases.[1] The introduction of a boronic acid moiety at the 5-position further enhances its utility, transforming the molecule into a key building block for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex carbon-carbon bonds.[3]
7-Azaindole-5-boronic acid and its pinacol ester derivative are therefore critical intermediates in the synthesis of a wide array of therapeutic candidates, from oncology to inflammatory diseases.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring material quality, optimizing reaction conditions, and confirming the structure of downstream products. This guide provides a comprehensive analysis of the spectroscopic data of 7-azaindole-5-boronic acid, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data.
Molecular Structure and Key Spectroscopic Features
The structure of 7-azaindole-5-boronic acid pinacol ester combines the heterocyclic 7-azaindole core with a boronic acid pinacol ester group. This combination gives rise to a unique spectroscopic fingerprint.
| Compound Name | 7-Azaindole-5-boronic acid pinacol ester |
| CAS Number | 754214-56-7[4][5] |
| Molecular Formula | C₁₃H₁₇BN₂O₂[4][5] |
| Molecular Weight | 244.10 g/mol [4][5] |
| Appearance | White to pale yellow solid[6] |
| Melting Point | 243-248 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of 7-azaindole-5-boronic acid pinacol ester. The following analysis is based on established principles and data from closely related 7-azaindole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of 7-azaindole-5-boronic acid pinacol ester is expected to show distinct signals for the aromatic protons of the azaindole core and the methyl protons of the pinacol group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 (NH) | ~11.5 | br s | - | The pyrrolic NH proton is acidic and often appears as a broad singlet. |
| H-6 | ~8.5 | s | - | This proton is adjacent to the nitrogen on the pyridine ring and is deshielded. |
| H-4 | ~8.2 | s | - | This proton is deshielded by the anisotropic effect of the pyridine ring and the boronic ester group. |
| H-3 | ~7.5 | d | ~3.0 | Coupled to the H-2 proton. |
| H-2 | ~6.5 | d | ~3.0 | Coupled to the H-3 proton. |
| -CH₃ (pinacol) | ~1.3 | s | - | The twelve equivalent protons of the four methyl groups on the pinacol ester appear as a sharp singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-azaindole-5-boronic acid pinacol ester in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to allow for the observation of the exchangeable NH proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a line broadening of 0.3 Hz and Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the boron atom can sometimes lead to broadening of the signal for the carbon to which it is attached (C-5).
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-7a | ~148 | Quaternary carbon at the ring junction. |
| C-3a | ~142 | Quaternary carbon at the ring junction. |
| C-6 | ~140 | Aromatic CH in the pyridine ring. |
| C-4 | ~130 | Aromatic CH in the pyridine ring. |
| C-2 | ~128 | Aromatic CH in the pyrrole ring. |
| C-5 | ~120 (broad) | The carbon attached to the boron atom; the signal may be broad due to quadrupolar relaxation. |
| C-3 | ~101 | Aromatic CH in the pyrrole ring. |
| C (pinacol) | ~84 | Quaternary carbons of the pinacol ester. |
| -CH₃ (pinacol) | ~25 | Methyl carbons of the pinacol ester. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a line broadening of 1-2 Hz and process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of 7-azaindole-5-boronic acid pinacol ester.
Expected Mass Spectrometric Data:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected Molecular Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 245.1.
-
Boron Isotopic Pattern: A key feature in the mass spectrum of boron-containing compounds is the presence of two isotopes, ¹⁰B (20% natural abundance) and ¹¹B (80% natural abundance). This results in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments, with a smaller peak at M-1 relative to the main M peak.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2980-2850 | C-H (aliphatic) | Stretching |
| ~1600-1450 | C=C and C=N | Aromatic ring stretching |
| ~1370 | B-O | Stretching |
| ~1140 | C-O | Stretching |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated 7-azaindole system. The absorption spectrum of 7-azaindole derivatives is known to be sensitive to the solvent environment.
Expected UV-Vis Absorption:
-
The 7-azaindole chromophore typically exhibits absorption maxima in the range of 260-300 nm. The exact position of the absorption bands will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration would be in the micromolar range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
-
Processing: Use the solvent as a blank to obtain the absorbance spectrum of the compound.
Workflow and Data Integration
A comprehensive analysis of 7-azaindole-5-boronic acid involves the integration of data from all these spectroscopic techniques.
References
- 1. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 754214-56-7 Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester AKSci X0643 [aksci.com]
- 5. scbt.com [scbt.com]
- 6. H50044.MD [thermofisher.com]
Pyrrolopyridine Derivatives: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. This guide provides an in-depth exploration of pyrrolopyridine derivatives in the context of drug discovery, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical properties that make this scaffold attractive, survey key synthetic methodologies, and conduct a comprehensive review of its applications across major therapeutic areas, including oncology, infectious diseases, and neurology. By synthesizing technical data with field-proven insights, this document explains the causal relationships behind experimental designs and mechanisms of action. Detailed protocols, structure-activity relationship analyses, and data-driven visualizations are provided to create a self-validating resource for professionals engaged in the pursuit of novel therapeutics.
The Pyrrolopyridine Scaffold: A Foundation for Therapeutic Innovation
Chemical Structure and Isomerism
Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds formed by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring.[1] This fusion can occur in six distinct isomeric forms, depending on the position of the nitrogen atom in the pyridine ring and the fusion orientation.[1][2] This structural diversity is a cornerstone of the scaffold's utility, as each isomer presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic surfaces for interaction with biological targets.
Physicochemical Properties and "Drug-Likeness"
The pyrrolopyridine nucleus possesses several features that make it highly valuable in drug design. Its structure is relatively rigid, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. More critically, the scaffold serves as an excellent bioisostere for the purine ring system found in natural ligands like adenine, a key component of adenosine triphosphate (ATP).[3][4] This mimicry allows pyrrolopyridine derivatives to effectively compete with ATP for binding to the active site of enzymes, particularly kinases, making them a powerful class of inhibitors.[3][4]
Natural Occurrences and Historical Significance
The therapeutic potential of the pyrrolopyridine core is not merely a synthetic invention; it is also found in a variety of polyheterocyclic natural products.[1][2] A prime example is Camptothecin, an alkaloid isolated from the Camptotheca acuminata tree, which is a potent topoisomerase I inhibitor used in cancer therapy.[1][2] Other natural alkaloids containing this system include variolin B, isolated from an Antarctic sponge, and the antiviral agent mappicine.[1] These natural precedents have historically validated the scaffold's biological relevance and inspired countless synthetic campaigns.
Synthetic Strategies for Pyrrolopyridine Cores
The construction and functionalization of the pyrrolopyridine nucleus are critical steps in drug development. The choice of synthetic route is often dictated by the desired isomer and substitution pattern, with modern methods prioritizing efficiency, diversity, and scalability.
Key Synthetic Approaches
While classical methods like the Fischer indole synthesis have been adapted for azaindoles, contemporary drug discovery relies heavily on more versatile and robust strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable for introducing a wide range of substituents onto the core scaffold, enabling fine-tuning of a compound's pharmacological profile.[5] Multi-component reactions have also gained traction as they allow for the rapid assembly of complex and diverse libraries of pyrrolopyridine derivatives from simple starting materials.
General Synthetic Workflow
The rational design of a synthetic route is crucial. A typical workflow involves the initial construction of the core bicyclic system, which may already bear certain substituents. This is followed by a series of functionalization steps to install the specific pharmacophoric elements required for target engagement and to modulate physicochemical properties like solubility and metabolic stability.
Caption: Generalized workflow for the synthesis of pyrrolopyridine derivatives.
Therapeutic Applications and Mechanisms of Action
The broad spectrum of biological activities exhibited by pyrrolopyridine derivatives is remarkable, spanning oncology, infectious diseases, and neurology.[1][6]
Oncology: A Kinase Inhibitor Powerhouse
The most significant impact of pyrrolopyridines in medicine has been in oncology, primarily as kinase inhibitors.[3] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.
-
Mechanism of Action: By mimicking the purine ring of ATP, pyrrolopyridine derivatives act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of downstream substrates.[3][4] This action effectively blocks the aberrant signaling pathways that drive tumor growth, proliferation, and survival. The selectivity of these inhibitors is conferred by the various substituents attached to the core, which interact with unique residues in the ATP-binding pocket of different kinases.[3]
-
Key Kinase Targets: This scaffold has yielded potent inhibitors for a multitude of oncogenic kinases, including MET, VEGFR, JAK, and GSK-3β.[7][8][9][10][11] For example, conformationally constrained pyrrolopyridine-pyridone analogues have been developed as highly potent Met kinase inhibitors, a key target in gastric carcinoma.[7][9]
-
Marketed Drug Example (Vemurafenib): The clinical success of this scaffold is exemplified by Vemurafenib, a pyrrolopyridine-based drug used for the treatment of late-stage melanoma with a specific BRAF V600E mutation.[3]
Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolopyridine derivatives.
| Compound Class | Target Kinase | IC50 Value | Disease Context |
| Pyrrolopyridine-pyridone | Met | 1.8 nM | Gastric Carcinoma |
| Pyrrolopyridine-pyridone | Flt-3 | 4 nM | Leukemia |
| Pyrrolopyridine-pyridone | VEGFR-2 | 27 nM | Angiogenesis |
| 4-(1,5-triazole)-pyrrolopyrimidine | JAK1 | 72 nM | Inflammatory Diseases |
| Pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 nM | Alzheimer's Disease |
| Data compiled from sources.[9][10][11] |
Infectious Diseases
Pyrrolopyridine derivatives have demonstrated significant potential as antimicrobial, antiviral, and antimycobacterial agents.[12]
-
Antibacterial: A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents against E. coli.[13] Their mechanism may involve the blockage of protein translation.[13] The development of such compounds is critical in the face of growing antibiotic resistance.[1][14]
-
Antiviral: Researchers have synthesized pyrrolopyridine derivatives with potent activity against a range of viruses, including HIV-1, Respiratory Syncytial Virus (RSV), and coronaviruses.[1][2] For HIV-1, certain derivatives inhibit viral replication with EC50 values below 10 µM.[1] More recently, pyrrolopyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), repressing viral replication.[15]
-
Antimycobacterial: The waxy mycolic acid coat of Mycobacterium tuberculosis is a key therapeutic target. Pyrrolopyridine derivatives have been designed to inhibit InhA, an enoyl-acyl carrier protein reductase essential for the mycolic acid biosynthesis pathway.[1][2]
Neurodegenerative Diseases
The role of kinases in the central nervous system has made pyrrolopyridines attractive candidates for treating neurodegenerative diseases.
-
Mechanism of Action: In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a key pathological hallmark.[10] Glycogen synthase kinase 3β (GSK-3β) is a primary enzyme responsible for this phosphorylation.[10] Novel pyrrolo[2,3-b]pyridine compounds have been developed as extremely potent GSK-3β inhibitors, which decrease tau phosphorylation in cellular models.[10] Other derivatives have been developed as positive allosteric modulators of the M1 muscarinic receptor, a target for improving cognitive function in Alzheimer's and schizophrenia.[16] These compounds have been shown to increase the survival of neuronal cells in preclinical models.[17]
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
A Technical Guide to the Stability and Storage of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid: Principles and Practices
Introduction: The Critical Role of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid in Modern Drug Discovery
This compound, a derivative of 7-azaindole, has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery.[1][2][3] Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the synthesis of complex organic molecules. This reaction enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance, allowing for the construction of diverse molecular scaffolds essential for the exploration of new therapeutic agents. The pyrrolopyridine core is a recognized pharmacophore in numerous kinase inhibitors and other targeted therapies, making this boronic acid a valuable reagent for academic and industrial researchers alike. However, the inherent chemical nature of boronic acids presents unique challenges regarding their stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity and performance in sensitive synthetic applications.
Chemical Properties and Intrinsic Stability Considerations
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[4] This arrangement confers a trigonal planar geometry and renders the boron atom electron-deficient, making it a mild Lewis acid.[4] This Lewis acidity is central to both the reactivity and the instability of boronic acids.
Several key chemical characteristics of this compound dictate its stability profile:
-
Lewis Acidity: The vacant p-orbital on the boron atom makes it susceptible to nucleophilic attack, particularly by water, leading to the formation of a tetrahedral boronate species. This is a key step in several degradation pathways.
-
Protodeboronation: This is one of the most common degradation pathways for arylboronic acids.[5][6] It involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the parent heterocycle (7-azaindole) and boric acid. This process is often catalyzed by aqueous acids or bases and can be accelerated by temperature.[5][6]
-
Oxidative Degradation: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of phenols.[7][8] This can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture or storage environment.[7][8]
-
Anhydride Formation (Trimerization): Boronic acids can undergo intermolecular dehydration to form boroxines, which are cyclic trimers. This process is reversible in the presence of water but can lead to heterogeneity in the solid material and affect solubility and reactivity.
Below is a diagram illustrating the primary degradation pathways for a generic arylboronic acid, which are applicable to this compound.
Caption: Major degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above, stringent storage and handling procedures are imperative. The following recommendations are based on general best practices for boronic acids and information from suppliers of this compound and its derivatives.[9]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[9] | Reduces the rate of decomposition reactions, including protodeboronation and trimerization. |
| Atmosphere | Inert gas (Argon or Nitrogen)[9] | Minimizes contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |
| Light | Amber vial or dark container | Protects the compound from light-induced degradation, although this is a general precaution for complex organic molecules. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of moisture and air. Avoids potential reactions with container materials. |
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle the solid material in a glove box or under a stream of inert gas.
-
Minimize Exposure: Weigh out the required amount of material quickly to minimize its exposure to the ambient atmosphere.
-
Use Dry Solvents: For preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze decomposition.
The following workflow diagram outlines the decision-making process for the proper handling of this compound.
Caption: Decision workflow for handling this compound.
Assessing Compound Purity and Stability
Regular assessment of the purity of this compound, especially for lots that have been stored for an extended period, is crucial for ensuring reproducible experimental outcomes.
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify potential degradation products, such as the parent 7-azaindole.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.
-
Prepare Sample Solution: Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.
-
Add Internal Standard: Add a precise volume of the internal standard stock solution to the vial containing the sample.
-
Dissolve and Transfer: Ensure the sample is fully dissolved, then transfer the solution to an NMR tube.
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
Data Analysis:
-
Integrate a well-resolved peak corresponding to the analyte and a peak from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From this, determine the purity of the this compound.
-
Examine the spectrum for the presence of characteristic peaks of 7-azaindole, which would indicate protodeboronation.
-
Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate
This compound is an indispensable tool in the arsenal of the medicinal chemist. However, its utility is directly linked to its purity and stability. By understanding the inherent chemical properties that can lead to its degradation and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The principles and practices outlined in this guide are designed to provide a framework for maintaining the quality of this compound, thereby contributing to the robustness and reproducibility of synthetic campaigns in drug discovery and development.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid - Lead Sciences [lead-sciences.com]
solubility profile of 7-azaindole-5-boronic acid in common lab solvents
An In-depth Technical Guide to the Solubility Profile of 7-Azaindole-5-Boronic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 7-azaindole-5-boronic acid, a key building block in modern drug discovery. Recognizing the absence of extensive, publicly available quantitative solubility data for this specific compound, this document delivers a predictive framework grounded in the known properties of its constituent scaffolds: 7-azaindole and phenylboronic acid. We synthesize established chemical principles with data from analogous compounds to forecast solubility behavior in common laboratory solvents. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to determine precise solubility metrics, ensuring methodological rigor and data integrity. The content herein is structured to offer not just data, but a deep causal understanding of the physicochemical factors governing the solubility of this important heterocyclic boronic acid.
Introduction: The Strategic Importance of 7-Azaindole-5-Boronic Acid
7-Azaindole-5-boronic acid is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, serving as a bioisosteric replacement for indole that can modulate physicochemical properties such as solubility and hydrogen bonding capacity, often leading to improved drug-like characteristics.[1][2] The boronic acid moiety is a versatile functional group, most renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.
A thorough understanding of the solubility of 7-azaindole-5-boronic acid is a critical prerequisite for its effective use. Solubility impacts every stage of development, from reaction kinetics and purification efficiency in synthesis to the viability of screening assays and the ultimate bioavailability of a potential drug candidate. This guide addresses the critical need for a reliable solubility framework for this compound.
Physicochemical Principles Governing Solubility
The solubility of 7-azaindole-5-boronic acid is dictated by the interplay of its two key structural features: the polar, aromatic 7-azaindole ring system and the acidic, hydrophilic boronic acid group.
The Influence of the 7-Azaindole Scaffold
The 7-azaindole structure, a fusion of a pyridine and a pyrrole ring, imparts distinct properties. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual capacity for hydrogen bonding significantly influences its interaction with solvents. Studies have consistently shown that replacing an indole core with an azaindole scaffold can lead to a substantial increase in aqueous and organic solvent solubility.[3] For instance, various azaindole isomers have demonstrated a more than 25-fold increase in solubility compared to their parent indole counterparts. This enhancement is attributed to the increased polarity and hydrogen bonding potential introduced by the ring nitrogen.
The Complex Behavior of the Boronic Acid Moiety
Boronic acids (R-B(OH)₂) are Lewis acids due to the electron-deficient boron atom.[4] Their solubility is complex and influenced by several factors:
-
pH-Dependence: In aqueous solutions, the boronic acid can exist in equilibrium with its anionic hydroxyboronate form (R-B(OH)₃⁻). At higher pH, the formation of the charged hydroxyboronate species typically increases water solubility.
-
Dehydration to Boroxines: A critical characteristic of boronic acids is their propensity to undergo intermolecular dehydration, especially upon heating or in non-polar solvents, to form cyclic trimeric anhydrides known as boroxines.[4][5] These boroxines are significantly less polar and, consequently, less soluble than the parent boronic acid, which can lead to challenges in obtaining reliable solubility data.[5]
-
Solvent Interactions: Boronic acids are generally soluble in most polar organic solvents but exhibit poor solubility in non-polar hydrocarbon solvents like hexanes.[4][6]
The combination of the polar 7-azaindole ring and the hydrophilic, yet complex, boronic acid group suggests that 7-azaindole-5-boronic acid will exhibit favorable solubility in polar solvents, but its behavior will be highly dependent on the specific solvent environment and conditions such as temperature and pH.
Predictive Solubility Profile & Analysis
While direct quantitative data for 7-azaindole-5-boronic acid is scarce, we can construct a robust predictive model by examining the empirical solubility data of its parent scaffolds: 7-azaindole and phenylboronic acid .
Reference Solubility Data
The following table summarizes the known solubility of these reference compounds in a range of common laboratory solvents. This data forms the basis for our predictive analysis.
| Solvent | Solvent Type | 7-Azaindole Solubility (mole fraction at 298.15 K)[7][8][9] | Phenylboronic Acid Solubility (mole fraction at ~298 K)[6][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.2298 | High |
| Acetone | Polar Aprotic | 0.1706 | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (Qualitative) | High (Qualitative) |
| Methanol | Polar Protic | 0.0708 | Soluble |
| Ethanol | Polar Protic | 0.0354 | Soluble |
| Isopropanol | Polar Protic | 0.0363 | Soluble |
| Acetonitrile | Polar Aprotic | 0.0241 | Moderate |
| Ethyl Acetate | Polar Aprotic | 0.0355 | Moderate |
| Chloroform | Nonpolar (Weakly Polar) | Soluble (Qualitative)[11] | Moderate |
| Water | Polar Protic | Sparingly Soluble | 10 g/L (~0.0015 mole fraction)[4] |
| n-Hexane / Hydrocarbons | Nonpolar | 0.0003 | Very Low |
Predictive Analysis for 7-Azaindole-5-Boronic Acid
-
Polar Aprotic Solvents (DMSO, DMF, THF, Acetone): High solubility is predicted. The 7-azaindole scaffold shows excellent solubility in THF and acetone.[7][8][9] Phenylboronic acid is also highly soluble in ketones and ethers.[6][10] The combined polar characteristics suggest strong solute-solvent interactions. DMSO is expected to be an excellent solvent due to its high polarity and ability to act as a strong hydrogen bond acceptor.
-
Polar Protic Solvents (Methanol, Ethanol, Water): Moderate to good solubility is predicted in alcohols; low to moderate in water. The 7-azaindole portion is moderately soluble in alcohols. The boronic acid group can both donate and accept hydrogen bonds, making it compatible with alcohols. In water, while the azaindole ring enhances solubility compared to indole, boronic acids themselves have limited aqueous solubility.[12] The solubility in water is expected to be significantly pH-dependent.
-
Nonpolar Solvents (Hexane, Toluene, Dichloromethane): Low to very low solubility is predicted. Both reference compounds exhibit very poor solubility in nonpolar hydrocarbon solvents.[6][8][10] The polar nature of both the azaindole and boronic acid functionalities will prevent effective solvation by nonpolar media. Chloroform may show low to moderate solubility due to its ability to form weak hydrogen bonds.
Experimental Protocols for Accurate Solubility Determination
To obtain definitive data, experimental determination is essential. The following protocols are recommended based on established methods for boronic acids.[5][6]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Principle: A supersaturated solution of the compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute is then measured in the supernatant.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 7-azaindole-5-boronic acid to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). Ensure that a visible amount of undissolved solid is present.
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., DMSO, Methanol, Water, Acetonitrile) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours. The extended time is crucial to ensure equilibrium is reached and to overcome the slow dissolution kinetics of potentially formed boroxines.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Take care not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Quantification: Calculate the solubility (e.g., in mg/mL or mM) by comparing the analytical response to a standard curve prepared with known concentrations of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Dynamic Solubility Determination (Turbidimetric Method)
This method is faster and useful for screening, measuring the temperature at which a known composition becomes fully soluble.
Principle: A sample of known composition (solute and solvent) is heated slowly while being stirred. The point of complete dissolution is detected by the disappearance of turbidity, which can be measured by light transmission.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a specific amount of 7-azaindole-5-boronic acid and the desired solvent into a sealed, stirred vessel to create a biphasic sample of known mole fraction.
-
Controlled Heating: Place the vessel in a programmable heating block or bath. Begin heating the sample slowly and at a constant rate (e.g., 0.2-0.5 °C/min) under vigorous stirring.
-
Turbidity Monitoring: Continuously monitor the sample's turbidity. This is best achieved by passing a laser or light beam through the sample and measuring the transmitted light with a detector or luminance probe.
-
Identify Dissolution Temperature: The temperature at which the transmitted light intensity sharply increases to a stable maximum corresponds to the complete dissolution of the solid. This is the solubility temperature for that specific concentration.
-
Construct Solubility Curve: Repeat the experiment with different solute-solvent compositions to generate a solubility curve (solubility vs. temperature).
Conclusion and Key Recommendations
While direct, published solubility data for 7-azaindole-5-boronic acid is not currently available, a scientifically sound predictive analysis is possible. Based on the high solubility of the 7-azaindole scaffold and the known behavior of boronic acids, the compound is expected to be highly soluble in polar aprotic solvents like DMSO and THF, moderately soluble in polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents.
For all practical applications, it is imperative to experimentally verify these predictions. The thermodynamic shake-flask method is recommended for generating precise equilibrium solubility data essential for formulation and process development. The potential for boroxine formation, especially in less polar solvents or upon heating, must be considered as it can lead to an underestimation of the true solubility of the monomeric acid. Researchers should prioritize fresh solutions and consider the use of validated analytical methods like HPLC to ensure accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 12. DSpace [kuscholarworks.ku.edu]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid in Suzuki-Miyaura Cross-Coupling
Preamble: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug development. Its structural motif is a cornerstone in a multitude of biologically active molecules, including potent kinase inhibitors, by acting as a crucial hinge-binding element.[1] The functionalization of this core, particularly through the formation of carbon-carbon bonds at the C5-position, is a critical step in the synthesis of novel pharmaceutical candidates.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C(sp²)–C(sp²) bonds, a testament to its power being recognized with the 2010 Nobel Prize in Chemistry.[3] This palladium-catalyzed reaction offers broad functional group tolerance and utilizes organoboron compounds that are generally stable and have low toxicity, making it an indispensable tool in modern organic synthesis.[4][5]
This guide provides an in-depth protocol for the application of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid as a key building block in Suzuki-Miyaura coupling. We will dissect the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to empower researchers in the synthesis of complex molecules for drug discovery.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A comprehensive understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[3][6] The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[3][6]
-
Transmetalation : This step requires activation of the organoboron species by a base.[9] The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate complex [Ar²-B(OH)₃]⁻. This boronate then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II) intermediate with both organic partners attached.
-
Reductive Elimination : The final step involves the cis-to-trans isomerization of the di-organopalladium(II) complex, followed by the reductive elimination of the two organic fragments, Ar¹-Ar², to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[3][6][7]
Critical Parameters for Coupling Heteroaromatic Boronic Acids
While robust, the Suzuki-Miyaura coupling of heteroaromatic substrates like this compound requires careful consideration of several parameters to mitigate potential side reactions and ensure high yields.
-
Protodeboronation : Heteroaromatic boronic acids, especially those containing electron-rich or protonable nitrogen atoms, are susceptible to protodeboronation, where the C-B bond is cleaved to regenerate the parent heterocycle.[3][10] This side reaction is often competitive with transmetalation. To minimize this, reaction times should be kept as short as possible, and conditions should be optimized to favor rapid transmetalation.[10]
-
Catalyst and Ligand Selection : The choice of palladium source and ligand is critical.[11] For challenging substrates like nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often highly effective.[11][12] These ligands promote faster rates of both oxidative addition and reductive elimination, which can outcompete catalyst decomposition and substrate degradation pathways. Pre-catalysts, where the active Pd(0) species is readily formed in situ, are also highly recommended.[10][13]
-
Base and Solvent System : The base not only facilitates the crucial transmetalation step but also influences the rate of protodeboronation.[9] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently employed.[11][14] The solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water, must be carefully chosen to ensure solubility of all components. The water content can significantly impact the reaction rate and should be optimized.[11]
-
N-H Acidity : The pyrrolic N-H group in the 7-azaindole scaffold is acidic and can potentially interact with the palladium catalyst or the base.[14] While protection of this group is a possible strategy, many modern catalyst systems are robust enough to tolerate unprotected N-H groups, which is advantageous as it avoids additional synthetic steps.[14]
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a range of aryl or heteroaryl halides. Optimization may be required for specific substrates.
Reagents and Equipment
-
Substrates : Aryl/Heteroaryl Halide (1.0 equiv), this compound (1.2–1.5 equiv)
-
Catalyst System : Palladium Pre-catalyst (e.g., XPhos Pd G2, SPhos Pd G2; 1-5 mol%)
-
Base : K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent : Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Equipment : Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard glassware for work-up and purification.
Tabulated Starting Conditions
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Aryl Halide (Ar-X) | 1.0 equivalent | Bromides and iodides are generally more reactive. Chlorides may require more active catalysts (e.g., those with Buchwald ligands).[3] |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation. |
| Pd Catalyst | XPhos Pd G2 (2 mol%) | Modern pre-catalysts are highly active for heteroaryl couplings and often give good results at room temperature or with mild heating.[11][10] |
| Base | K₃PO₄ (2.0 equivalents) | A moderately strong base that is effective and widely used. Cs₂CO₃ can be used for less reactive substrates.[11][14] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent mixture that provides good solubility for both organic and inorganic reagents. Ensure solvents are properly degassed. |
| Temperature | 80 - 100 °C | While some modern catalysts work at RT, heating is often required for complete conversion, especially with aryl chlorides.[14] |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS. Prolonged heating can lead to decomposition. |
Step-by-Step Experimental Procedure
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]
Visualizing the Experimental Workflow
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Azaindole Boronic Acids
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to function as a bioisostere, modulating key physicochemical properties such as solubility, pKa, and lipophilicity, which can enhance binding to molecular targets and improve ADME-tox profiles.[2] Consequently, 7-azaindole derivatives have demonstrated significant biological activities and are integral components of numerous therapeutic agents, particularly in the development of kinase inhibitors.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of the 7-azaindole nucleus, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][3][4] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly advantageous due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[5][6][7]
This comprehensive guide provides detailed insights and field-proven protocols for conducting palladium-catalyzed cross-coupling reactions with 7-azaindole boronic acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology for the synthesis of novel 7-azaindole derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar Pd(II) species.[8][9] The reactivity of the organic halide typically follows the trend I > Br > Cl > F.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex.[9] The presence of a base is critical for this step. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[10]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond in the product (R¹-R²). This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Components and Considerations for Successful Coupling
The success of a palladium-catalyzed cross-coupling reaction with 7-azaindole boronic acids hinges on the judicious selection of several key components.
Palladium Precatalysts
A variety of palladium sources can be employed, with Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being the most common.[5] The active Pd(0) species is typically generated in situ from these Pd(II) or Pd(0) precursors.[11] For challenging couplings, preformed palladium precatalysts, which are often air- and moisture-stable, can offer improved reactivity and reproducibility.[12]
Ligands
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst.[11] Ligands modulate the steric and electronic properties of the metal center, impacting the rates of oxidative addition and reductive elimination. For couplings involving heteroaromatic systems like 7-azaindole, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred.[4][13]
| Ligand Type | Examples | Key Characteristics |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. Effective for challenging substrates.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form highly stable palladium complexes, leading to robust catalysts with high turnover numbers.[4][13][15] |
| Other Phosphines | PPh₃, PCy₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a classic ligand, while more electron-rich and bulky alkylphosphines like PCy₃ and P(t-Bu)₃ can be more effective for less reactive substrates.[6][16] |
Bases
The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The choice of base can significantly impact the reaction outcome, and its selection should be tailored to the specific substrates and solvent system.
| Base | Strength | Common Applications | Considerations |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate | Widely used, effective for a broad range of substrates. Cesium carbonate is more soluble and often more effective.[10] | Generally well-tolerated by most functional groups. |
| Phosphates (K₃PO₄) | Moderate | Often used for challenging couplings and with sensitive substrates.[14] | Can be beneficial when carbonates are ineffective. |
| Hydroxides (NaOH, KOH) | Strong | Can be effective but may promote side reactions with base-sensitive functional groups.[10] | Use with caution, especially with ester or amide functionalities. |
| Fluorides (KF, CsF) | Weak | Believed to activate boronic acids through a different mechanism involving a fluoroborate species. | Can be advantageous in specific cases. |
Solvents
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
| Solvent System | Common Ratios | Notes |
| Dioxane / Water | 4:1 to 10:1 | A very common and effective solvent system for Suzuki couplings. |
| Toluene / Water | 4:1 to 10:1 | Another widely used system, particularly at higher temperatures. |
| Ethanol / Water | 1:1 to 4:1 | A greener solvent alternative that can be effective for certain couplings.[10] |
| DMF, THF | Often used with water | Polar aprotic solvents that can be effective but may be more difficult to remove. |
Experimental Protocols
General Experimental Workflow
A typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the N-Arylation of 7-Azaindole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets of therapeutic interest.[1][2][3] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it a particularly effective hinge-binding motif in kinase inhibitors.[1] The introduction of an aryl group at the N-1 position of the 7-azaindole ring system profoundly influences the molecule's steric and electronic properties. This modification can enhance binding affinity, modulate pharmacokinetic parameters, and create novel intellectual property.[1] Consequently, robust and versatile methods for the N-arylation of 7-azaindoles are of paramount importance in the synthesis of new chemical entities for drug discovery.[2]
This guide provides an in-depth overview of the primary experimental procedures for the N-arylation of 7-azaindole scaffolds, focusing on palladium- and copper-catalyzed cross-coupling reactions. It is designed to be a practical resource, offering not just step-by-step protocols but also the rationale behind experimental choices, enabling researchers to troubleshoot and adapt these methods for their specific synthetic challenges.
Core Methodologies for N-Arylation
The direct formation of a C(aryl)-N(azaindole) bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two workhorse methodologies in this field are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation and its modern variant, the Chan-Lam coupling.[4][5][6]
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8] Its development has revolutionized the synthesis of arylamines, offering a broad substrate scope and tolerance for a wide array of functional groups, which is a significant advantage over traditional methods.[7]
Mechanistic Rationale: The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-determining step.[9]
-
Amine Coordination and Deprotonation: The 7-azaindole coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.
-
Reductive Elimination: The N-arylated 7-azaindole product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[11]
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig catalytic cycle for N-arylation.
Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-Bromo-7-azaindole
This protocol is adapted from procedures for the amination of halo-7-azaindoles and is suitable for coupling various amines and amides with N-protected 4-bromo-7-azaindoles.[11][12]
Materials:
-
N-protected 4-bromo-7-azaindole (1.0 mmol)
-
Amine or Amide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Xantphos (10 mol %)
-
Caesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous dioxane (2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add N-protected 4-bromo-7-azaindole (1.0 mmol), the amine/amide (1.2 mmol), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and Cs₂CO₃ (1.5 mmol).
-
Solvent Addition: Add anhydrous dioxane (2 mL) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stirring: Stir the reaction mixture for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 4-azaindole.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively air-stable palladium precursor. Xantphos is a bulky, wide bite-angle ligand that promotes the reductive elimination step and prevents β-hydride elimination.[11]
-
Base: Cs₂CO₃ is a strong, yet non-nucleophilic base, effective in deprotonating the N-H of the azaindole without competing in the coupling reaction.
-
Solvent: Dioxane is a high-boiling point, aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation: Scope of Palladium-Catalyzed N-Arylation
The following table summarizes representative yields for the palladium-catalyzed N-arylation of N-protected 4-bromo-7-azaindoles with various amides.
| Entry | N-Protecting Group | Amide | Product | Yield (%) |
| 1 | Benzyl | Benzamide | 4-(Benzoylamino)-1-benzyl-7-azaindole | 85 |
| 2 | Benzyl | Acetamide | 4-(Acetylamino)-1-benzyl-7-azaindole | 78 |
| 3 | SEM | Benzamide | 4-(Benzoylamino)-1-(SEM)-7-azaindole | 82 |
| 4 | SEM | 4-Methoxybenzamide | 4-(4-Methoxybenzoylamino)-1-(SEM)-7-azaindole | 88 |
| (Data adapted from reference[11]) |
Copper-Catalyzed N-Arylation: Ullmann and Chan-Lam Couplings
Copper-catalyzed N-arylation, historically known as the Ullmann condensation, is a cost-effective alternative to palladium-catalyzed methods.[6][13] While traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper), modern advancements, including the use of ligands and alternative arylating agents like boronic acids (Chan-Lam coupling), have made this a much milder and more versatile transformation.[13][14][15]
Mechanistic Rationale: The Catalytic Cycle
The precise mechanism of copper-catalyzed N-arylation is still a subject of investigation, but a generally accepted pathway involves a Cu(I)/Cu(III) or a Cu(II)/Cu(0) cycle. For the Chan-Lam coupling with boronic acids, a plausible cycle is as follows:
-
Ligand Exchange/Transmetalation: The Cu(II) salt reacts with the deprotonated 7-azaindole and the arylboronic acid.
-
Reductive Elimination: The intermediate undergoes reductive elimination to form the N-arylated product and a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized to Cu(II) by an oxidant (often air) to complete the cycle.
Recent studies on the N-arylation of 7-azaindole N-oxides have highlighted the crucial role of additives like fluoride ions, which can facilitate the formation of the active catalytic species.[15][16]
Diagram 2: Catalytic Cycle of Chan-Lam Coupling
A simplified representation of the Chan-Lam catalytic cycle.
Experimental Protocol: Copper-Catalyzed N-Arylation of 7-Azaindole with Arylboronic Acids
This protocol details a mild, room-temperature, ligand-free N-arylation of 7-azaindole using arylboronic acids.[12][17]
Materials:
-
7-Azaindole (0.423 mmol)
-
Arylboronic acid (0.508 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (20 mol %)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)
-
Dichloromethane (DCM) (3 mL)
-
Reaction vial
Procedure:
-
Reaction Setup: To a reaction vial, add 7-azaindole (0.423 mmol), arylboronic acid (0.508 mmol), Cu(OAc)₂ (20 mol %), and DCM (3 mL).
-
Base Addition: Add DBU (1.0 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature in the open air for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to afford the pure N-arylated 7-azaindole.
Causality Behind Experimental Choices:
-
Catalyst: Cu(OAc)₂ is an inexpensive and readily available Cu(II) source.
-
Arylating Agent: Arylboronic acids are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.
-
Base: DBU is a non-nucleophilic organic base that is strong enough to facilitate the reaction.
-
Solvent and Atmosphere: The reaction's tolerance for DCM and open air makes it experimentally simple and convenient.
Data Presentation: Scope of Copper-Catalyzed N-Arylation
The following table summarizes representative yields for the copper-catalyzed Chan-Lam N-arylation of 7-azaindole with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-7-azaindole | 92 |
| 2 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-7-azaindole | 90 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-7-azaindole | 85 |
| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-7-azaindole | 70 |
| (Data adapted from reference[17]) |
Comparative Analysis and Workflow
Both palladium and copper-catalyzed methods are effective for the N-arylation of 7-azaindoles, but they have distinct advantages and disadvantages.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Chan-Lam) |
| Catalyst Cost | Higher | Lower |
| Ligand Requirement | Often requires complex, expensive phosphine ligands | Can often be performed ligand-free or with simple, cheap ligands (e.g., diamines, amino acids).[18] |
| Reaction Conditions | Generally mild to moderate temperatures | Can range from room temperature to high temperatures, depending on the specific protocol. |
| Substrate Scope | Extremely broad, especially for aryl chlorides and sterically hindered substrates.[7] | Good scope, but can be less effective for electron-deficient amines and some heteroaryl halides. |
| Functional Group Tolerance | Excellent | Generally good, but can be sensitive to certain functional groups. |
| Air/Moisture Sensitivity | Requires inert atmosphere due to catalyst sensitivity. | Often tolerant of air and moisture, especially in Chan-Lam variants.[17] |
Diagram 3: General Experimental Workflow
A generalized workflow for the N-arylation of 7-azaindole scaffolds.
Conclusion
The N-arylation of 7-azaindole is a critical transformation for the synthesis of biologically active molecules. Both palladium- and copper-catalyzed methodologies provide reliable and effective routes to these valuable compounds. The choice between these methods will depend on the specific substrate, required scale, functional group tolerance, and cost considerations. By understanding the underlying mechanisms and the rationale for the specific reaction conditions, researchers can effectively apply and adapt these protocols to accelerate their drug discovery and development efforts.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of the 7-Azaindole Boronic Acid Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, offering a rational and efficient alternative to high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to identify low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[2] These initial hits then serve as starting points for the development of high-affinity lead compounds through structure-guided optimization.[4][5]
Within the vast chemical space of fragment libraries, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure.[6][7][8] Its prevalence in approved drugs and clinical candidates, particularly in the realm of kinase inhibitors, underscores its pharmacological versatility.[6][7][9][10] When functionalized with a boronic acid moiety at the 5-position, this fragment, 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid , becomes an exceptionally valuable tool in FBDD campaigns. The boronic acid group is not merely a synthetic handle; it is a versatile functional group that can engage in unique interactions with protein targets, including the formation of reversible covalent bonds with serine, threonine, or lysine residues.[][12]
This document serves as a detailed guide to the strategic application of this compound in FBDD. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot experimental challenges.
Physicochemical Properties and Rationale for Use
The utility of this compound in FBDD is rooted in its favorable physicochemical properties, which align well with the principles of fragment design, often referred to as the "Rule of Three."
| Property | Value | Source |
| Molecular Formula | C₇H₇BN₂O₂ | Calculated[13][14] |
| Molecular Weight | 161.96 g/mol | Calculated[13][14] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| cLogP | ~0.8-1.2 | Predicted |
| Purity | Typically ≥97% | Commercial Suppliers[14] |
Key Attributes and Strategic Implications:
-
Low Molecular Weight: Adherence to the "Rule of Three" ensures a higher probability of fitting into small pockets on the protein surface and allows for greater exploration of chemical space during hit-to-lead optimization.[15]
-
Privileged Scaffold: The 7-azaindole core is a well-validated pharmacophore, known to form key hydrogen bonding interactions with the hinge region of many kinases.[6][9] This provides a strong starting hypothesis for its binding mode.
-
Reactive "Warhead": The boronic acid moiety can act as a bioisostere for other functional groups but, more importantly, can form reversible covalent bonds with nucleophilic residues in an enzyme's active site.[12][16] This can translate a low-affinity interaction into a more potent and durable one.
-
Synthetic Tractability: The boronic acid serves as a versatile handle for synthetic elaboration via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[17][18][19] This facilitates the rapid generation of analogues during the hit-to-lead phase.
Experimental Workflow: From Screening to Structural Elucidation
The successful application of this compound in an FBDD campaign relies on a multi-stage, biophysical screening cascade designed to reliably detect weak binding events and eliminate false positives.[4][20][21]
Caption: A typical FBDD workflow using a cascade of biophysical techniques.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid, high-throughput method for identifying fragments that bind to and stabilize a target protein against thermal denaturation.[22]
Rationale: Ligand binding typically increases the melting temperature (Tm) of a protein. This change in Tm (ΔTm) is used to identify potential hits from a fragment library.
Materials:
-
Purified target protein (2-10 µM final concentration)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
This compound stock solution (10-100 mM in DMSO)
-
96- or 384-well PCR plates
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in DSF buffer.
-
Dye Addition: Add the fluorescent dye to the protein solution at the manufacturer's recommended concentration (e.g., 1:1000 dilution).
-
Plate Preparation: Dispense the protein-dye mixture into the wells of the PCR plate (e.g., 19.8 µL per well).
-
Fragment Addition: Add a small volume (e.g., 0.2 µL) of the this compound stock solution to the appropriate wells for a final screening concentration of 100-200 µM. Include DMSO-only wells as a negative control.
-
Thermal Denaturation: Seal the plate and place it in the real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, with a ramp rate of 1 °C/minute, while monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. Calculate the ΔTm for each fragment by subtracting the Tm of the DMSO control. A significant positive ΔTm (typically > 2°C) indicates a potential hit.
Protocol 2: Hit Validation and Characterization using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique in FBDD.[23][24] It is highly sensitive for detecting weak binding events and can provide information on the binding site and, in some cases, the dissociation constant (Kd).[5][23][25] Both ligand-observed and protein-observed methods are powerful tools for validation.
Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
Rationale: STD NMR detects binding by observing the transfer of saturation from the protein to a bound ligand. Only ligands that bind to the protein will receive this saturation and show signals in the STD spectrum. This method is excellent for screening mixtures of fragments.[25]
Materials:
-
Target protein (10-50 µM)
-
This compound (100-500 µM)
-
Deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pH 7.4)
-
NMR spectrometer with cryoprobe
Procedure:
-
Sample Preparation: Prepare a sample containing the target protein and the fragment in the deuterated buffer.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum as a reference.
-
STD Experiment: Set up the STD experiment with selective on-resonance saturation of the protein (e.g., at -1 ppm) and off-resonance saturation as a control (e.g., at 40 ppm).
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that binds to the protein.
-
Analysis: The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
Rationale: This method requires an isotope-labeled (¹⁵N) protein. Upon fragment binding, the chemical environment of amino acid residues at the binding site changes, causing perturbations (shifts) in their corresponding peaks in the Heteronuclear Single Quantum Coherence (HSQC) spectrum. This not only confirms binding but also maps the binding site on the protein.[5][25]
Materials:
-
¹⁵N-labeled target protein (50-200 µM)
-
This compound
-
NMR buffer (e.g., 50 mM Phosphate pH 7.4, 50 mM NaCl, with 10% D₂O)
-
NMR spectrometer with cryoprobe
Procedure:
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Titration: Add increasing concentrations of the this compound to the protein sample, acquiring an HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra. Identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment addition. These residues likely form or are near the binding site.
-
Affinity Estimation: The magnitude of the CSPs can be plotted against the ligand concentration to estimate the dissociation constant (Kd).[25]
Protocol 3: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages. It provides definitive proof of binding and reveals the precise binding mode, which is crucial for structure-guided optimization.[5][16][26]
Rationale: Soaking or co-crystallizing the target protein with the fragment allows for the determination of its three-dimensional structure via X-ray diffraction, revealing atomic-level details of the interaction.
Caption: Workflow for determining a protein-fragment co-crystal structure.
Procedure:
-
Protein Crystallization: Obtain high-quality crystals of the target protein in its apo (ligand-free) form using techniques like vapor diffusion.
-
Fragment Soaking: Prepare a solution of this compound (typically 1-10 mM) in a cryo-protectant solution compatible with the crystallization condition.
-
Transfer the apo-protein crystals into this fragment-containing solution and allow them to soak for a period ranging from minutes to hours.
-
Cryo-cooling: Quickly transfer the soaked crystal into liquid nitrogen to freeze it, preserving its structure for data collection.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Build the atomic model of the protein-fragment complex into the density and refine it to obtain a high-resolution structure.
-
Analysis: Analyze the final structure to identify all interactions (hydrogen bonds, covalent bonds, hydrophobic contacts) between the fragment and the protein. This structural information is paramount for the next phase of medicinal chemistry.[6]
Hit-to-Lead Evolution: The Role of Suzuki-Miyaura Coupling
Once a validated structural hit is obtained, the 7-azaindole boronic acid fragment is primed for chemical elaboration. The Suzuki-Miyaura cross-coupling reaction is the premier method for this evolution, allowing for the installation of a wide variety of aryl and heteroaryl groups at the 5-position of the 7-azaindole core.[17][18][27] This enables a systematic exploration of the structure-activity relationship (SAR) to improve potency and selectivity.
Caption: Suzuki-Miyaura coupling for fragment elaboration.
This synthetic accessibility allows medicinal chemists to rapidly generate a library of analogues designed to probe adjacent pockets identified in the crystal structure, ultimately transforming a millimolar fragment hit into a potent, nanomolar lead compound.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid | 944059-24-9 [sigmaaldrich.com]
- 14. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid - Lead Sciences [lead-sciences.com]
- 15. benchchem.com [benchchem.com]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 7-Azaindole Analogues
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors centered around the versatile 7-azaindole scaffold. We delve into the mechanistic underpinnings of PARP inhibition, the strategic advantages of the 7-azaindole core, and present detailed, field-proven synthetic protocols. This guide is structured to provide not just procedural steps, but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Rationale for Targeting PARP with 7-Azaindole Scaffolds
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, playing a pivotal role in DNA damage repair, genomic stability, and programmed cell death.[1] In oncology, particularly for cancers harboring mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted therapies.[2] Several PARP inhibitors, including Olaparib and Rucaparib, have gained clinical approval for treating ovarian, breast, and other cancers.[1]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold in medicinal chemistry.[3] Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and the ability to form crucial hydrogen bonds within enzyme active sites.[3][4] Specifically for PARP inhibitors, the 7-azaindole core effectively mimics the nicotinamide moiety of the enzyme's natural substrate (NAD+), with the carboxamide side chain forming key interactions in the binding pocket.[5] This guide focuses on the synthesis of 7-azaindole-1-carboxamides, a class of compounds that has demonstrated significant potency against PARP-1 and promising anti-tumor activity.[6][7]
Foundational Chemistry: Design and Mechanistic Considerations
The design of potent 7-azaindole-based PARP inhibitors hinges on a well-defined pharmacophore. The core structure typically features the 7-azaindole ring system, a carboxamide group (or a bioisosteric equivalent) usually at the N-1 position, and various substituents on the scaffold to modulate potency, selectivity, and pharmacokinetic properties.
Key Pharmacophore Elements:
-
7-Azaindole Core: Serves as the nicotinamide mimic and anchors the inhibitor in the active site.
-
N-1 Carboxamide: Forms critical hydrogen bonds with key amino acid residues (e.g., Gly, Ser) in the PARP active site. Constraining the rotation of this group can significantly enhance inhibitory activity.[5]
-
Aryl/Heterocyclic Substituents: Often installed at the C-6 position, these groups extend into a specificity pocket, allowing for optimization of potency and selectivity.
Structure-activity relationship (SAR) studies have revealed that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for modification to develop effective anticancer agents.[8][9]
Logical Framework for Synthesis
The following diagram illustrates the core logic behind the synthetic strategy, starting from a functionalized pyridine and building the final inhibitor through key chemical transformations.
References
- 1. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Difficult Suzuki Couplings with 7-Azaindole-5-Boronic Acid
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A-Technical Guide to Overcoming Challenges in the Suzuki Coupling of 7-Azaindole-5-Boronic Acid
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its utility often necessitates C-C bond formation via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice due to its functional group tolerance and the general stability of its boronic acid reagents.[4]
However, the Suzuki coupling of 7-azaindole derivatives, specifically with 7-azaindole-5-boronic acid, is frequently plagued by challenges not encountered with simpler aryl boronic acids. These issues typically manifest as low yields, reaction stalling, and the formation of intractable side products. This guide provides a structured, question-and-answer-based approach to troubleshoot these difficult couplings, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low or no conversion. What are the primary causes?
This is the most common issue and can stem from several factors related to the unique structure of the 7-azaindole moiety.
Cause 1: Catalyst Inhibition/Poisoning
The pyridine-like nitrogen at the 7-position of the azaindole ring is a Lewis base and can coordinate to the palladium(II) center of the catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1][5] Many standard protocols for palladium-catalyzed C-C bond formation fail when substrates contain these free N-H groups.[1]
Solutions:
-
Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to increase the catalyst loading (e.g., from 1-2 mol% to 5-7 mol%). This ensures that enough active catalyst remains to drive the reaction to completion.
-
Select a More Robust Ligand: The choice of phosphine ligand is critical.[6][7] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. These ligands form very stable and reactive monoligated Pd(0) complexes that are less susceptible to inhibition by the substrate's nitrogen atom.[6][8][9]
-
Use a Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for air stability and rapid generation of the active Pd(0) species.[10][11] This rapid activation can help the catalytic cycle outcompete the rate of catalyst inhibition.
Cause 2: Inappropriate Base Selection
The base plays a crucial role in the transmetalation step, but an incorrect choice can be detrimental.[12]
-
Base Strength: A base that is too weak may not facilitate transmetalation efficiently, leading to low conversion. Conversely, a base that is too strong can promote side reactions like boronic acid decomposition.[10]
-
Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., dioxane/water), vigorous stirring is essential to maximize interfacial contact.[10]
Solutions:
-
Recommended Bases: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings of nitrogen-containing heterocyles, providing a good balance of reactivity and mildness.[1][4] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[13] For anhydrous conditions, potassium fluoride (KF) can be effective.[10]
Q2: I'm observing significant protodeboronation of my 7-azaindole-5-boronic acid. How can I prevent this?
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14] This is a major pathway for yield loss, particularly with electron-rich or heteroaromatic boronic acids.
Cause:
This reaction is often promoted by the presence of a proton source (typically water) in combination with a base and elevated temperatures.[15] Basic heteroaromatic boronic acids, like 7-azaindole-5-boronic acid, can form zwitterionic species that are particularly susceptible to rapid, unimolecular protodeboronation.
Solutions:
-
Use the Boronate Ester: The pinacol ester of 7-azaindole-5-boronic acid is significantly more stable and less prone to protodeboronation than the free boronic acid.[15][16] If you are starting with the boronic acid, consider converting it to the pinacol ester first.
-
Anhydrous Conditions: Switching to a completely anhydrous solvent system (e.g., dry dioxane, THF, or toluene) can dramatically reduce protodeboronation by eliminating the primary proton source.[10]
-
Milder Base: Strong bases can accelerate the decomposition.[10] Consider using a milder base like K₂CO₃ or KF.
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C).[1] Higher temperatures often lead to faster decomposition.[1]
-
Use a Precatalyst for Fast Kinetics: A precatalyst that rapidly generates the active catalytic species can help the desired Suzuki coupling outpace the slower protodeboronation side reaction.[17]
Data & Protocols
Table 1: Recommended Catalyst & Base Combinations
| Catalyst (Precatalyst) | Ligand | Base | Solvent System | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane / H₂O | 60 - 100 | A robust, general-purpose system for challenging substrates.[1] |
| XPhos Pd G3 | (none) | K₃PO₄ | THF / H₂O | 60 - 80 | Excellent for rapid catalyst activation and mild conditions.[1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 - 110 | Good for anhydrous conditions to minimize protodeboronation. |
| PdCl₂(dppf) | (none) | K₂CO₃ | DMF / H₂O | 80 - 100 | A more "classical" system, may require higher catalyst loading. |
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of an aryl halide with 7-azaindole-5-boronic acid pinacol ester.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 7-azaindole-5-boronic acid pinacol ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.[1][10]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-24 hours.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Challenges & Solutions
Diagram 1: The Suzuki Catalytic Cycle & Azaindole Inhibition
Caption: The Suzuki cycle can be halted if the Pd(II) intermediate is sequestered by the 7-azaindole nitrogen.
Diagram 2: Troubleshooting Flowchart
Caption: A decision tree for systematically troubleshooting common issues in the 7-azaindole Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. 7-Azaindole-5-boronic acid pinacol ester 97 754214-56-7 [sigmaaldrich.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid
Introduction for the Researcher
Welcome to the dedicated technical guide for handling 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid and its derivatives. As a structural analog of 7-azaindole, this reagent is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a significant and frustrating side reaction: protodeboronation. This guide is structured to provide you not just with protocols, but with a deep, mechanistic understanding of why this degradation occurs and how to design experiments to suppress it effectively. We will move from high-level frequently asked questions to specific, actionable troubleshooting advice and detailed experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and use of this compound.
Q1: What is protodeboronation, and why is this specific boronic acid so susceptible?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, yielding the parent heterocycle (1H-Pyrrolo[2,3-b]pyridine) as a byproduct.[1] This reaction directly reduces the yield of your desired cross-coupled product.
The susceptibility of this compound stems from its nature as a basic heteroaromatic boronic acid .[1] The presence of the basic nitrogen atom in the pyridine ring introduces a unique and highly efficient decomposition pathway. Under neutral or near-neutral pH conditions, the molecule can exist as a zwitterion. This zwitterionic form is often primed for rapid, unimolecular fragmentation, leading to swift protodeboronation.[1][2][3] This is a distinct mechanism that makes many nitrogen-containing heteroaromatic boronic acids significantly less stable than simple aryl boronic acids.[4][5]
Q2: I see the free boronic acid, its pinacol ester, and MIDA boronate available. Which should I choose?
A2: For substrates prone to protodeboronation, moving away from the free boronic acid is the single most effective strategy you can employ.
-
Winner - Boronate Esters (Pinacol or Neopentyl Glycol): Boronic esters are significantly more stable than the corresponding acids.[6][7] They function via a "slow-release" mechanism, where they hydrolyze in situ under the reaction conditions to generate a low, steady concentration of the active boronic acid. This minimizes the concentration of the unstable free acid at any given time, allowing the desired cross-coupling to outpace the protodeboronation side reaction.[1]
-
Premium Choice - MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[1] They offer an even slower, more controlled release of the boronic acid, making them an excellent, albeit more expensive, choice for particularly challenging or sensitive coupling reactions where protodeboronation is severe.[1][7]
Q3: How critical are storage and handling for this reagent?
A3: Extremely critical. Boronic acids are sensitive to moisture and oxidation.[8] this compound should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). The solid is combustible and should be handled with appropriate care.[9][10] Avoid repeated opening of the container in an open-air environment. Weigh it out quickly and purge the container with inert gas before re-sealing.
Part 2: Troubleshooting Guide for Failed Reactions
This section is designed for when you have already encountered a problem, typically observing the protodeboronated byproduct as the major species in your reaction mixture.
Scenario: "My Suzuki-Miyaura coupling resulted in low yield, and the main product identified by LC-MS is 1H-Pyrrolo[2,3-b]pyridine."
Q1: I used potassium carbonate as the base. Could that be the issue?
A1: Yes, the choice of base is a primary factor. While strong bases are required for the Suzuki-Miyaura catalytic cycle, they can also accelerate protodeboronation.[4] The mechanism is complex; at very high pH, the formation of the boronate anion [ArB(OH)3]- is favored, which can then undergo a base-catalyzed hydrolysis.[4] For sensitive heteroaryl boronic acids, milder bases often provide a better outcome by finding a balance between efficient transmetalation and minimal substrate degradation.
Recommendation: Switch to a milder base.
-
Excellent choices: Potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[11][12]
-
Good alternatives: Potassium fluoride (KF) or dipotassium hydrogen phosphate (K₂HPO₄).[13]
Q2: I ran the reaction at 100 °C in dioxane/water. Is the temperature too high?
A2: Most likely, yes. Elevated temperatures significantly accelerate the rate of protodeboronation.[4] While higher temperatures can increase the rate of the desired coupling, for sensitive substrates, there is a point of diminishing returns where decomposition becomes the dominant pathway.
Recommendation:
-
Lower the reaction temperature to a range of 60–80 °C .[7][12]
-
Monitor the reaction closely by TLC or LC-MS. A slower reaction that proceeds cleanly is far better than a fast one that primarily yields byproduct.
Q3: How can I optimize my catalyst system to favor the desired reaction?
A3: The goal is to make the catalytic turnover of the Suzuki coupling so fast that it effectively outcompetes the slower, background protodeboronation reaction.[1] This is achieved by using a highly active and efficient catalyst system.
Recommendation:
-
Use a Palladium Precatalyst: Modern palladium precatalysts, especially those from the Buchwald or Fu labs, are designed for high activity and stability.
-
Employ Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or tri-tert-butylphosphine (P(tBu)₃) are known to accelerate the rate-limiting steps of the catalytic cycle, which is crucial for coupling sensitive substrates.[8][12] A combination of a Pd(II) precatalyst and one of these ligands is often a robust starting point.[12]
Q4: Does the solvent system play a role?
A4: Yes, the solvent, and particularly the amount of water, is a key variable. While some water is often necessary for the hydrolysis of boronate esters and to facilitate the action of certain bases, excess water can promote protodeboronation.[11]
Recommendation:
-
Use Anhydrous Solvents: Consider using anhydrous solvents like dioxane, toluene, or 2-MeTHF.[13]
-
Control Water Content: If using a boronic acid or if the base requires it, carefully control the amount of water. Start with a solvent ratio like 10:1 dioxane:water and optimize from there.
-
Consider Anhydrous Conditions: For very sensitive substrates, completely anhydrous conditions using a base like CsF or KF with activated molecular sieves can be effective.[13]
Part 3: Data Summary & Visual Guides
Table 1: Impact of Reaction Parameters on Protodeboronation
| Parameter | High Risk for Protodeboronation | Recommended for Mitigation | Rationale |
| Boron Source | Free Boronic Acid | Pinacol or Neopentyl Glycol Ester | Ester provides slow, in-situ release of the unstable free acid, minimizing its concentration.[1][7] |
| Base | Strong, aqueous bases (NaOH, K₂CO₃) | Milder, less nucleophilic bases (K₃PO₄, CsF, KF) | Balances the need for base in the catalytic cycle with minimizing base-catalyzed decomposition pathways.[4][12][13] |
| Temperature | > 90 °C | 60–80 °C | Lower temperatures slow the rate of protodeboronation more significantly than the desired coupling.[4][12] |
| Catalyst System | Older, less active catalysts (e.g., Pd(PPh₃)₄ alone) | High-turnover Pd precatalysts + bulky, electron-rich ligands (e.g., XPhos) | A highly active catalyst ensures the desired reaction is much faster than the undesired side reaction.[1][12] |
| Solvent | Protic solvents or excess water | Anhydrous aprotic solvents (Dioxane, Toluene, 2-MeTHF) with controlled water if needed | Minimizes the availability of proton sources that drive the protodeboronation reaction.[11][13] |
Diagram 1: Key Protodeboronation Pathways for a Basic Heterocycle
Caption: Key pathways leading to protodeboronation.
Diagram 2: Troubleshooting Workflow
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid | 944059-24-9 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Yield for 7-Azaindole-5-Boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to your specialized resource for troubleshooting and optimizing cross-coupling reactions involving 7-azaindole-5-boronic acid. This guide provides in-depth, experience-driven advice to help you navigate the unique challenges presented by this important heterocyclic building block.
Introduction: The Challenge of 7-Azaindole Couplings
7-Azaindole is a privileged scaffold in medicinal chemistry, prized for its ability to act as an indole bioisostere while offering unique hydrogen bonding capabilities.[1] However, its structure also presents distinct challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand, potentially interfering with the catalyst, and the N-H proton can participate in undesired side reactions.[1][2] Furthermore, heteroaromatic boronic acids like 7-azaindole-5-boronic acid are often prone to decomposition, particularly protodeboronation, which directly impacts reaction yield.[3][4][5]
This guide is structured to provide rapid answers to common problems through our FAQs and a deeper dive into troubleshooting specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 7-azaindole-5-boronic acid has a very low yield. What are the first things I should check?
A1: Start with the fundamentals:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate your palladium catalyst and phosphine ligands.[4][6]
-
Reagent Quality: Use fresh, high-purity 7-azaindole-5-boronic acid or its more stable pinacol ester derivative.[4][6] Boronic acids can degrade over time.
-
Catalyst/Ligand Integrity: Phosphine ligands are susceptible to oxidation.[6] Use fresh catalysts and ligands stored under inert conditions. If using a Pd(II) precatalyst, ensure your conditions promote reduction to the active Pd(0) species.[4]
-
Aryl Halide Reactivity: Remember the general reactivity trend: I > Br > OTf >> Cl.[6] Couplings with aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[6][7]
Q2: I suspect my 7-azaindole-5-boronic acid is decomposing. What causes this and how can I prevent it?
A2: The primary decomposition pathway is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[3][4] This is often accelerated by harsh basic conditions, high temperatures, and the presence of water.[3][4]
-
Use Milder Bases: Switch from strong bases like NaOH or KOtBu to milder options like K₃PO₄, Cs₂CO₃, or KF.[4][6][7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol ester (Bpin), MIDA ester, or trifluoroborate salt.[4][6] These derivatives are more resistant to protodeboronation.
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[4]
-
Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[6]
Q3: The unprotected N-H on the azaindole seems to be causing issues. Should I protect it?
A3: While couplings on unprotected N-H substrates are possible and often desirable to shorten synthetic routes, protection can be a valuable strategy if you're facing persistent issues.[1][8] The unprotected N-H can lead to catalyst inhibition or side reactions like homocoupling.[1][8]
-
When to Protect: If you observe significant catalyst deactivation or complex side products, consider protecting the azaindole nitrogen with groups like tosyl (Ts), benzyl (Bn), or Boc.
-
Alternative Strategy: Using a strong, non-nucleophilic base like LiHMDS can sometimes deprotonate both the amine and azaindole, mitigating some issues without the need for a protecting group.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: Low or No Conversion of Starting Materials
If your starting materials remain largely unreacted, the catalytic cycle is likely stalled at the oxidative addition or transmetalation step.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions & Rationale
-
Catalyst Inactivity: The active catalyst is Pd(0). If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Oxygen can oxidize Pd(0) to inactive Pd(II).
-
Action: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your system is rigorously degassed to prevent catalyst oxidation.[4]
-
-
Poor Oxidative Addition: This step is often rate-limiting, especially with electron-rich or sterically hindered aryl halides (and particularly aryl chlorides).[4]
-
Action: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][9] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[7] Increasing the temperature can also help overcome the activation barrier.[4]
-
-
Inefficient Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][10]
Problem 2: Significant Protodeboronation is Observed
The presence of 7-azaindole (the product of C-B bond cleavage) indicates that protodeboronation is outcompeting the desired coupling. This is a common issue with electron-deficient and heteroaromatic boronic acids.[3][5][6]
Key Factors Influencing Protodeboronation
| Factor | Cause | Recommended Action |
| Base | Strong bases and water can accelerate the hydrolysis of the C-B bond.[3][4] | Use milder bases (KF, K₂CO₃, Cs₂CO₃).[4][6] Employ anhydrous conditions if possible.[6] |
| Temperature | Higher temperatures increase the rate of all reactions, including decomposition.[4] | Run the reaction at the lowest effective temperature. |
| Boronic Acid Stability | Boronic acids are more susceptible to protodeboronation than their ester counterparts.[11] | Use a more stable derivative like 7-azaindole-5-boronic acid pinacol ester.[4][6] |
| pH | The rate of protodeboronation for basic heteroaromatic boronic acids can be pH-dependent. The zwitterionic form can be highly reactive.[3][5] | Carefully select the base to control the reaction pH and minimize the concentration of the reactive zwitterionic species.[3] |
Problem 3: Formation of Homocoupling and Other Side Products
The appearance of biaryl products from the coupling partner or biazaindole indicates undesired homocoupling.
The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Causes and Mitigation Strategies
-
Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid.
-
Solution: Ensure the reaction is thoroughly degassed before adding the catalyst and maintain a positive pressure of inert gas throughout.[7]
-
-
Catalyst Inhibition by Azaindole: The pyridine nitrogen of 7-azaindole can coordinate to the palladium center, inhibiting catalytic activity.[1][2] This can slow the desired reaction, allowing more time for side reactions to occur.
Recommended General Protocol
This protocol serves as a robust starting point and should be optimized for your specific substrates.
-
Vial Preparation: To an oven-dried reaction vial, add 7-azaindole-5-boronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), and a powdered base (e.g., K₃PO₄, 2.0 equiv). Add a magnetic stir bar.
-
Degassing: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, concentration 0.1 M relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid
Welcome to the technical support center for the purification of products derived from 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid, also known as 7-azaindole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. The unique electronic properties of the 7-azaindole scaffold, which is a prevalent motif in medicinal chemistry, can present specific purification hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your workflow and enhance the purity of your target molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your 1H-pyrrolo[2,3-b]pyridine derivatives.
Issue 1: My product is streaking or tailing on the silica gel column, leading to poor separation and low recovery.
Potential Causes:
-
Acidic Silica Gel Interaction: The pyridine nitrogen in the 7-azaindole core is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to peak tailing and, in some cases, irreversible adsorption or degradation of the compound on the column.[1]
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to effectively move your compound along the stationary phase, or it may not be sufficient to disrupt the interactions causing the streaking.
Troubleshooting Suggestions:
-
Optimize the Mobile Phase:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent system (e.g., ethyl acetate/hexanes).[1] The modifier will compete with your product for binding to the acidic sites on the silica gel, leading to improved peak shape and faster elution.
-
Increase Eluent Polarity: A gradual increase in the polarity of your mobile phase, for instance by using a gradient of methanol in dichloromethane (DCM), can help to elute more polar compounds and reduce tailing.[2]
-
-
Modify the Stationary Phase:
-
Use Deactivated Silica: You can deactivate the silica gel by preparing a slurry with your non-polar solvent containing 1-2% triethylamine, then packing the column with this slurry. This pre-treatment neutralizes the most acidic sites.
-
Switch to an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase such as neutral or basic alumina.[1] For highly polar or basic compounds, reversed-phase (C18) chromatography is also an excellent alternative.
-
Issue 2: My NMR or LC-MS analysis shows persistent impurities after a single purification step.
Potential Causes:
-
Co-eluting Impurities: The impurity may have a polarity very similar to your desired product, making separation by a single chromatographic method challenging. Common co-eluting impurities include isomers or byproducts from the reaction.
-
Unreacted Starting Materials: Residual starting materials, such as the boronic acid or the coupling partner, can be carried through the workup and co-elute with the product.
-
Homocoupling Byproducts: In Suzuki-Miyaura coupling reactions, homocoupling of the boronic acid can occur, leading to a symmetrical biaryl impurity that may have similar chromatographic behavior to the desired product.
Troubleshooting Suggestions:
-
Employ a Multi-Step Purification Strategy:
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing impurities with different solubility profiles. Experiment with various solvent systems, such as ethanol/water or ethyl acetate/hexanes.[3]
-
Sequential Chromatography: Combine different chromatographic techniques. For example, purify the crude product first by normal-phase chromatography on silica gel, followed by a second purification step using reversed-phase HPLC for the resulting partially purified material.[1]
-
-
Improve the Reaction Workup:
-
Aqueous Washes: A thorough aqueous workup is crucial for removing many common impurities before chromatography. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove unreacted boronic acid and other acidic impurities.[4] A subsequent wash with brine can help to remove residual water.[5]
-
Filtration through Celite: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of Celite can help to remove the palladium catalyst and some inorganic salts, simplifying the subsequent purification steps.[4][6]
-
Issue 3: I am having difficulty removing palladium catalyst residues from my product.
Potential Causes:
-
Incomplete Removal during Workup: Standard aqueous washes may not be sufficient to remove all palladium species, which can be soluble in the organic phase.
-
Coordination to the Product: The nitrogen atoms in the 7-azaindole ring can coordinate to residual palladium, making it difficult to remove by simple extraction or filtration.
Troubleshooting Suggestions:
-
Specialized Workup Procedures:
-
Thiol Scavengers: After the reaction is complete, add a thiol-based scavenger to the reaction mixture to bind with the residual palladium, forming a complex that can be more easily removed by filtration or chromatography.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium. The carbon can then be removed by filtration through Celite.
-
-
Optimized Chromatography:
-
Use of Modifiers: As mentioned previously, adding a basic modifier like triethylamine to the eluent can sometimes help to displace palladium that is coordinated to the product.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can be an effective method to separate the product from less mobile palladium residues.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for a new 1H-pyrrolo[2,3-b]pyridine derivative?
A1: A systematic approach is always best. Start by using thin-layer chromatography (TLC) to screen a range of solvent systems. A good initial screening would include mixtures of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[1] For more polar derivatives, consider using methanol as the polar component.[2] Once you have identified a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from major impurities, you can adapt this for column chromatography, typically starting with a slightly less polar composition than the one used for TLC.
Q2: When should I consider using a different stationary phase, like alumina or reversed-phase silica?
A2: You should consider an alternative stationary phase under the following circumstances:
-
Persistent Streaking on Silica: If you have tried optimizing your mobile phase with basic modifiers and still observe significant tailing of your 7-azaindole derivative, the compound is likely too basic for silica gel. In this case, neutral or basic alumina is a good alternative.[1]
-
Compound Instability: If you suspect your compound is degrading on the acidic surface of silica gel (indicated by the appearance of new spots on TLC or low recovery), switching to a neutral stationary phase is recommended.
-
Highly Polar Compounds: For very polar products that are difficult to elute from silica gel even with highly polar mobile phases, reversed-phase (C18) chromatography is often more effective.
Q3: What are some effective workup procedures to simplify the final purification of Suzuki coupling products derived from this compound?
A3: An effective workup is critical for a straightforward final purification. A general and robust workup procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.[5]
-
Filter: Filter the mixture through a pad of Celite to remove the heterogeneous palladium catalyst.[4]
-
Separate and Wash: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of NaHCO₃ (to remove unreacted boronic acid), and finally with brine.[4][5]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is now ready for chromatographic purification.[5]
Data Presentation
The following table summarizes typical purification conditions for 1H-pyrrolo[2,3-b]pyridine derivatives found in the literature.
| Compound Class | Purification Method | Stationary Phase | Eluent System | Reference |
| 2-Aryl-4-chloro-7-azaindoles | Column Chromatography | Silica Gel | n-hexane/EtOAc | [7] |
| 3,5-Disubstituted-7-azaindoles | Column Chromatography | Silica Gel | CH₂Cl₂/MeOH | [2] |
| 5-Aryl Nicotinic Acids | Column Chromatography or Recrystallization | Silica Gel | Not specified; Ethanol/water for recrystallization | [3] |
| 5-Aryl Indolines | Column Chromatography | Silica Gel | DCM/MeOH or Hexanes/Acetone | [4] |
| Pyrrolopyrimidine Analogs | Column Chromatography | Silica Gel | Acetone/DCM or EtOAc/n-pentane | [8] |
Visualized Workflows
The following diagram illustrates a logical workflow for troubleshooting common purification challenges with 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: A decision tree for troubleshooting purification of 7-azaindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
common side reactions and byproducts with 7-azaindole boronic acids
Welcome to the technical support center for 7-azaindole boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. 7-Azaindole and its derivatives are privileged scaffolds in drug discovery, and their corresponding boronic acids are crucial reagents for constructing complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2]
However, the unique electronic nature of the 7-azaindole ring system introduces specific challenges, including reagent instability and a propensity for side reactions that can complicate synthesis, reduce yields, and impede purification. This document provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and mitigate these common issues.
Section 1: Understanding the Inherent Reactivity of 7-Azaindole Boronic Acids
The challenges associated with 7-azaindole boronic acids stem from the electronic properties of the heteroaromatic system. The pyridine nitrogen atom acts as an electron-withdrawing group, which can influence the stability of the C–B bond and the overall reactivity of the molecule. Furthermore, like many heteroaromatic boronic acids, these compounds are susceptible to degradation pathways that are less common with simple aryl boronic acids.[3][4] Key instabilities include a tendency towards protodeboronation and the formation of cyclic boroxine anhydrides.[5][6]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered in the lab.
Q1: My Suzuki-Miyaura coupling reaction with a 7-azaindole boronic acid is giving low to no yield. What should I check first?
A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is essential.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[7]
-
Inert Atmosphere: Oxygen can lead to the degradation of the catalyst and promote undesirable homocoupling of the boronic acid.[7] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your 7-azaindole boronic acid and the coupling partner. Boronic acids can degrade upon storage.[6][7]
-
Base and Solvent Choice: The selection of base and solvent is critical. The base must be adequate to promote transmetalation without causing degradation of the starting materials. For sensitive substrates like 7-azaindole boronic acids, milder bases such as K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides.[7][8]
Q2: I'm observing a significant amount of the parent 7-azaindole in my reaction mixture. What is causing this and how can I stop it?
A2: You are observing protodeboronation , the most common side reaction for heteroaryl boronic acids.[9] This is the cleavage of the C–B bond and its replacement with a C–H bond.
-
Mechanism: This reaction is often accelerated by the presence of a proton source (like water) and can be catalyzed by acid or base.[9] For nitrogen-containing heterocycles like 7-azaindole, the molecule can form a zwitterionic species that facilitates a rapid, unimolecular C-B bond fragmentation.[9]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Since water is a primary proton source, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[7]
-
Employ Milder Bases: Strong bases in aqueous media can accelerate the process. Consider using bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[9][10][11] These reagents hydrolyze slowly under the reaction conditions to release a low concentration of the active boronic acid, minimizing its decomposition over time.[3][9][12]
-
Q3: The mass of my 7-azaindole boronic acid seems incorrect for the number of moles I need. Is something wrong with my reagent?
A3: It is highly likely that your boronic acid exists partially or wholly as its boroxine , the cyclic trimer anhydride.[13]
-
Equilibrium: Boronic acids are in equilibrium with their corresponding boroxines, formed by the dehydration of three boronic acid molecules.[13][14] This is a reversible process.[15]
-
Impact: Commercial boronic acids are often a mixture of the free acid and the boroxine, which complicates accurate weighing and stoichiometry.[6] Since three molecules of water are lost to form the trimer, the boroxine has a significantly different molecular weight.
-
Solution:
-
Assume the material is entirely boroxine for calculation purposes, as this is often the more stable and prevalent form in the solid state.
-
Alternatively, use analytical techniques like ¹¹B NMR to determine the ratio of boronic acid to boroxine. The trigonal boronic acid typically appears around δ 25-35 ppm, while the tetrahedral boroxine is found upfield around δ 15-25 ppm.[5]
-
Q4: I see an impurity in my LC-MS that corresponds to my desired product plus an oxygen atom. What is this byproduct?
A4: This is likely the corresponding 7-hydroxyazaindole , formed from the oxidation of the carbon-boron bond.[5]
-
Cause: The C-B bond is susceptible to oxidation.[5] This can be mediated by residual oxygen in the reaction, peroxide impurities in solvents (especially ethers like dioxane or THF), or certain oxidants.[16] While sometimes a desired transformation, it is often an unwanted side reaction.[17][18][19]
-
Mitigation:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use.
-
Use Fresh Solvents: Use freshly distilled or inhibitor-free solvents to minimize peroxide content.
-
Avoid Strong Oxidants: Be mindful of reaction conditions and avoid unnecessary exposure to oxidizing agents.
-
Section 3: Key Side Reactions: A Deeper Look
A clear understanding of the mechanisms behind common side reactions is crucial for developing robust synthetic procedures.
Protodeboronation
This is the protonolysis of the C-B bond, yielding the parent heterocycle. It is a significant issue with electron-rich or heteroaromatic boronic acids.[7][20] The reaction can proceed through different pathways depending on the pH.[9]
-
Base-Catalyzed: Involves the formation of a tetrahedral boronate species, which then reacts with a proton source (e.g., water).[9]
-
Acid-Catalyzed: Direct reaction between the boronic acid and an acid.[9]
-
For 7-Azaindole: The presence of the basic pyridine nitrogen allows for the formation of a zwitterion, which can undergo rapid, unimolecular fragmentation, making it particularly unstable under neutral pH conditions.[9]
Boroxine Formation
Boronic acids readily undergo reversible dehydration to form a six-membered cyclic anhydride known as a boroxine.[13][15]
-
Equilibrium: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
-
Impact: This equilibrium means that solid boronic acid is often a mixture of the monomer and the trimer, affecting molecular weight and reaction stoichiometry.[6] The formation of boroxine is entropically driven in solution.[14] The 7-azaindole moiety can even form adducts with the boroxine ring through hydrogen bonding and B-N interactions.[15][21]
Oxidation
The C-B bond can be oxidized to a C-O bond, yielding a phenol (or in this case, a 7-hydroxyazaindole). This transformation, while synthetically useful in other contexts, is typically an undesirable side reaction during cross-coupling.[16][17][18]
Section 4: Recommended Protocols & Workflows
Protocol 4.1: Quality Control and Analysis of 7-Azaindole Boronic Acid Reagents
Before use, it is critical to assess the quality of your boronic acid.
| Analytical Method | Purpose | Key Observations |
| HPLC-UV/LC-MS | Purity assessment, detection of non-volatile impurities. | Quantify the main peak and identify byproducts like the parent 7-azaindole (from protodeboronation) or 7-hydroxyazaindole (from oxidation).[5][22] |
| GC-MS | Detection of volatile impurities. | Excellent for detecting and quantifying the volatile 7-azaindole byproduct from protodeboronation.[5][23] |
| ¹H NMR | Structural confirmation and purity estimation. | Confirm the structure and estimate purity by comparing integrals of the compound against a known internal standard. |
| ¹¹B NMR | Determine Boronic Acid vs. Boroxine ratio. | Distinguishes between the trigonal boronic acid (~δ 30 ppm) and the tetrahedral boroxine (~δ 20 ppm).[5] |
Protocol 4.2: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol incorporates best practices to mitigate the common issues discussed.
-
Reagent Preparation:
-
Reaction Setup:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), the 7-azaindole boronic acid pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
-
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction involving a 7-azaindole boronic acid.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Visualization of Boronic Acid Equilibria
This diagram illustrates the key equilibria that 7-azaindole boronic acids undergo in solution.
Caption: Equilibria of 7-azaindole boronic acid in solution.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boroxine - Wikipedia [en.wikipedia.org]
- 14. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 17. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
- 18. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 22. benchchem.com [benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. 754214-56-7 Cas No. | 7-Azaindole-5-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 25. 7-Azaindole-5-boronic acid pinacol ester, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 26. reddit.com [reddit.com]
Technical Support Center: Catalyst and Ligand Selection for Hindered Azaindole Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving sterically hindered azaindole scaffolds. Azaindoles are privileged structures in medicinal chemistry, but their unique electronic properties and steric demands often present significant synthetic challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and rationally select catalysts and ligands for successful outcomes.
The inherent difficulty in these couplings arises from several factors. The pyridine nitrogen in the azaindole ring alters the electronic properties compared to a standard indole, and the N-H proton can lead to unwanted side reactions or catalyst inhibition.[3][4] Furthermore, the donor-acceptor system of the adjacent nitrogen atoms can act as an excellent chelating ligand for the metal center, sequestering the catalyst from the desired cycle.[5] When steric hindrance is added to either the azaindole or the coupling partner, steps like oxidative addition or reductive elimination can become prohibitively slow.[6][7]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions at the bench.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing low to no conversion of my starting materials. What are the most likely causes and how should I proceed?
Low or no product formation is the most common issue, often stemming from catalyst deactivation or a stalled catalytic cycle. Here is a systematic approach to troubleshooting:
Probable Cause 1: Catalyst Inhibition by the Azaindole The azaindole substrate itself, particularly an unprotected N-H azaindole, can coordinate to the palladium center and inhibit catalysis.[8]
-
Solution A: Use a Palladium Pre-catalyst. Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active, monoligated Pd(0) species rapidly upon exposure to a base.[5][9] This rapid activation outcompetes the substrate's ability to coordinate and poison the catalyst. In cases where the reacting amine lacks a β-hydrogen, a Pd(II) source like Pd(OAc)₂ may not be reduced effectively, making a pre-catalyst essential.[10]
-
Solution B: N-H Protection. While often less desirable due to extra steps, protecting the azaindole N-H (e.g., with a Boc or SEM group) can prevent catalyst chelation and unwanted N-arylation side reactions.[3]
Probable Cause 2: Slow Oxidative Addition This is particularly common with sterically hindered substrates and less reactive electrophiles like aryl chlorides.[11] The electron-rich nature of the azaindole ring can also disfavor this step.
-
Solution: Employ Electron-Rich, Bulky Ligands. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are designed to accelerate oxidative addition.[12][13] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive, while their electron-donating ability facilitates the insertion of the palladium into the aryl-halide bond.[6]
Probable Cause 3: Inefficient Reductive Elimination For hindered substrates, the final product-forming step, reductive elimination, is often the rate-limiting step.[6][14] The steric congestion around the metal center makes it difficult for the two coupling partners to come together and be expelled from the coordination sphere.
-
Solution: Utilize Ligands with a Large Bite Angle. Ligands like Xantphos, which have a naturally wide P-Pd-P "bite angle," are known to promote reductive elimination.[15][16] This geometric constraint on the palladium center facilitates the distortion required for the final bond formation.
Decision Workflow for Initial Troubleshooting
Caption: Troubleshooting workflow for low-yield reactions.
Question 2: My reaction is messy, with multiple side products. How can I improve selectivity?
Side product formation often points to issues with the choice of base or the reactivity of the azaindole N-H.
Probable Cause 1: Azaindole Homo-coupling or N-Arylation The unprotected azaindole N-H is acidic and can be deprotonated by the base. This azaindolate anion can then participate in the catalytic cycle, leading to undesired homo-coupling or N-arylation of the starting material.[4][5]
-
Solution: Use a Strong, Non-nucleophilic Base like LiHMDS. For C-N couplings (Buchwald-Hartwig), using a strong base like lithium hexamethyldisilazide (LiHMDS) can be highly effective. It is strong enough to deprotonate both the coupling amine and the azaindole N-H. This can reduce the rate of undesired transmetalation pathways that lead to homo-coupling.[5][10] While bases like NaOt-Bu or Cs₂CO₃ are common, they have been shown to be less effective in some unprotected halo-azaindole systems.[5][10]
Probable Cause 2: Protodehalogenation This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be caused by moisture or side reactions involving the base or solvent.
-
Solution: Ensure Rigorously Anhydrous and Degassed Conditions. Use freshly dried solvents and degas them thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Ensure all glassware is oven- or flame-dried.
Probable Cause 3: Boronic Acid Homo-coupling (Suzuki Reactions) Aryl boronic acids can undergo oxidative homo-coupling to form biaryls, especially at elevated temperatures in the presence of oxygen and a base.
-
Solution A: Use High-Purity Boronic Acids. Impurities can accelerate decomposition.
-
Solution B: Switch to a Boronate Ester. Pinacol (Bpin) or MIDA boronate esters are often more stable than the corresponding boronic acids and can suppress homo-coupling pathways.
Frequently Asked Questions (FAQs)
Q: How do I choose a starting ligand for my specific hindered coupling?
A: The "best" ligand is substrate-dependent, but rational choices can be made based on the nature of the coupling partners. A small screening is almost always necessary.
| Ligand Class | Example(s) | Key Feature | Best For... |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Steric bulk & electron-rich | C-N couplings, especially with hindered primary or secondary amines and aryl chlorides.[6][12] |
| Wide Bite-Angle Ligands | Xantphos, dppf | Large P-M-P angle | C-N and C-O couplings where reductive elimination is likely rate-limiting.[4][15] |
| Dialkylbiarylphosphines | DavePhos | Less bulky than XPhos | C-N couplings of unprotected halo-indoles/azaindoles.[5] |
| Simple Phosphines | P(tBu)₃, PCy₃ | Strong σ-donors | Can be effective but often less general; PCy₃ has shown little to no reactivity in some azaindole systems.[15] |
Q: What is the role of the base, and how critical is its selection?
A: The base is critical and serves multiple roles. In C-N couplings, it deprotonates the amine nucleophile to generate the active amide for transmetalation. In Suzuki couplings, it activates the boronic acid. For unprotected azaindoles, it can also deprotonate the N-H group.
-
Strong, Hindered Bases (NaOt-Bu, LHMDS): Generally used for C-N couplings. As mentioned, LiHMDS can be particularly advantageous for unprotected azaindoles to prevent side reactions.[5][10]
-
Weaker, Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): Most common for Suzuki reactions. For C-N/C-O couplings on N-protected azaindoles, Cs₂CO₃ and K₂CO₃ with a Xantphos ligand have proven effective.[4][15] The choice can significantly impact yield and should be a key parameter in your optimization screen.
Simplified Catalytic Cycle for Hindered C-N Coupling
Caption: Key bottlenecks in the Buchwald-Hartwig cycle for hindered substrates.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in a Hindered C-N Coupling
This protocol is intended as a starting point for optimization. Reactions should be set up in parallel to efficiently screen multiple conditions.
Materials:
-
Halo-azaindole (1.0 equiv)
-
Hindered amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst with an integrated ligand, 4 mol%)
-
Base (e.g., LiHMDS, 2.2 equiv, 1.0 M solution in THF)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-azaindole (e.g., 0.2 mmol, 1.0 equiv) and the palladium pre-catalyst (0.004 mmol, 2 mol%).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Via syringe, add the anhydrous, degassed solvent (e.g., 2.0 mL of dioxane).
-
Add the hindered amine (0.24 mmol, 1.2 equiv) via syringe.
-
Finally, add the LiHMDS solution (0.44 mmol, 2.2 equiv) dropwise while stirring. The reaction mixture may change color.
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (a good starting point is 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Aliquots can be taken by piercing the septum with a needle, quenching in a small amount of saturated NH₄Cl solution, extracting with ethyl acetate, and spotting the organic layer.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-Induced Reductive Elimination of Ethane from Azopyridine Palladium Dimethyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. Organometallic Chemistry from Amidate Complexes. Reductive elimination of N-Aryl Amidates from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Managing Boronic Acid Stability in Copper-Catalyzed Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for copper-catalyzed reactions involving boronic acids. As powerful as these reagents are in modern synthesis, their inherent instabilities can often lead to frustratingly low yields and inconsistent results. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to diagnose and solve the common stability issues encountered in your experiments. We will move beyond simple procedural lists to explore the chemical principles behind these challenges, empowering you to make informed decisions at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guide.
Q1: My reaction yield is very low, and I've recovered a lot of the arene or alkene starting material that corresponds to my boronic acid. What is the likely cause?
A: This is a classic symptom of protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] It is especially common with electron-deficient or heteroaromatic boronic acids and is often accelerated by heat and the presence of a base and a proton source (like water).[1][3] To address this, consider lowering the reaction temperature or switching to a milder, less nucleophilic base like K₃PO₄ or Cs₂CO₃.[2]
Q2: I'm observing a significant amount of a biaryl byproduct derived from the self-coupling of my boronic acid. How can I minimize this?
A: You are observing homocoupling , an undesired side reaction where two molecules of the boronic acid couple with each other.[4] This process is also catalyzed by copper. The mechanism can involve the formation of organocopper(II) dimers that lead to bis-organocopper(III) complexes, which then undergo reductive elimination to form the homocoupled product.[4][5] Controlling this side reaction often involves careful selection of ligands, using a less coordinating base, or adjusting the stoichiometry to disfavor the formation of the dimeric copper species.[4][6]
Q3: My boronic acid has been on the shelf for several months. Can I still use it? I've heard they can form boroxines.
A: The quality of your boronic acid is critical. Over time, especially if not stored under strictly anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine .[7][8] This is a reversible process, and the presence of water shifts the equilibrium back toward the boronic acid.[7][8] While boroxines can be active in some coupling reactions, their reactivity can differ from the monomeric acid, leading to inconsistent results.[9] It is always best to use a fresh, pure boronic acid or to verify the purity of an older batch before use. Storing boronic acids in a desiccator is highly recommended.
Q4: Copper-catalyzed C-N or C-O couplings (Chan-Evans-Lam type) often use air or oxygen as an oxidant. Is an inert atmosphere always necessary?
A: Not always, and this is a critical point of confusion. The necessity of an inert vs. oxidative atmosphere depends entirely on the specific catalytic cycle.
-
Oxidative Couplings: Many Chan-Evans-Lam reactions use a Cu(I) precatalyst that is oxidized to the active Cu(II) state in the catalytic cycle. The subsequent reductive elimination produces Cu(I), which must be re-oxidized to Cu(II) to turn over. In these "oxidase-style" mechanisms, molecular oxygen (from air) is the terminal oxidant, and running the reaction under an inert atmosphere will shut down the catalysis.[10][11]
-
Non-Oxidative Couplings: In other copper-catalyzed processes, particularly those involving Cu(I) species that do not change oxidation state or where the substrate itself acts as an oxidant, an inert atmosphere is crucial to prevent unwanted oxidation of the catalyst or the boronic acid itself.[12][13] Always consult the specific literature precedent for your reaction type.
Part 2: In-Depth Troubleshooting Guide
Use this guide when the FAQs are insufficient. We've structured it based on the experimental outcomes you might be observing at the bench.
Logical Flow for Troubleshooting Boronic Acid Instability
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. reddit.com [reddit.com]
- 10. Mechanistic study of copper-catalyzed aerobic oxidative coupling of arylboronic esters and methanol: insights into an organometallic oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click reactions and boronic acids: applications, issues, and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Mixtures from Residual Boronic Acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing residual boronic acids from reaction mixtures. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the removal of unreacted boronic acid and its byproducts can be a significant challenge, often complicated by their unique chemical properties. This guide is designed to provide not only step-by-step protocols but also the underlying chemical principles to empower you to make informed decisions for efficient and effective purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address some of the most common issues encountered during the purification of reaction mixtures containing residual boronic acids.
Q1: My standard aqueous work-up isn't removing the boronic acid. What's going on?
A1: This is a common issue. While boronic acids are acidic, their pKa is typically around 9, making them only weakly acidic.[1][2] A simple water or brine wash is often insufficient to deprotonate and extract them into the aqueous phase. To effectively remove them, you need to perform a basic aqueous extraction. By increasing the pH of the aqueous phase to well above the pKa of the boronic acid (typically pH > 11), you can convert the neutral boronic acid into its anionic boronate salt, which is much more soluble in the aqueous layer.[3]
Q2: I tried a basic wash, but I'm still seeing boronic acid in my organic layer. What can I do?
A2: There are a few possibilities here:
-
Insufficiently Basic Conditions: Ensure your aqueous solution is basic enough. Using a 1-2 M solution of NaOH or K₂CO₃ is generally effective.[4] Check the pH of the aqueous layer after extraction to confirm it remains high.
-
Emulsion Formation: Vigorous shaking can lead to emulsions, trapping the boronate salt in the organic layer. If an emulsion forms, try adding brine to break it or passing the mixture through a pad of Celite.
-
Complexation with Your Product: If your product has diol or other functionalities that can complex with the boronic acid, this can hinder its removal. In such cases, a scavenger resin may be a more effective solution.
Q3: My product is base-sensitive. How can I remove boronic acid without a strong basic wash?
A3: If your product cannot tolerate strongly basic conditions, you have several alternatives:
-
Scavenger Resins: These are solid-supported reagents that selectively bind to boronic acids. Resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective.[5][6]
-
Diethanolamine Adduct Formation: Adding diethanolamine to your crude reaction mixture can form a crystalline adduct with the boronic acid, which can then be filtered off.[7][8]
-
Sorbitol Extraction: A wash with an aqueous solution of sorbitol can complex with the boronic acid and pull it into the aqueous phase.[8]
Q4: I'm trying to purify my boronic acid-containing product using silica gel chromatography, but I'm getting significant streaking and poor separation. What can I do?
A4: Boronic acids are known to interact strongly with the silanol groups on the surface of silica gel, leading to the issues you're observing.[9] Here are a few strategies to overcome this:
-
Use a Different Stationary Phase: Reverse-phase chromatography (C18) can be a good alternative, though some boronic acids may still exhibit poor peak shape.[9]
-
Modify the Silica Gel: Pre-treating the silica gel with boric acid can help to saturate the active sites and reduce streaking of your boronic acid product.[10]
-
Adjust the Mobile Phase: For normal phase chromatography, adding a small amount of a polar solvent like methanol can help to improve the elution of polar boronic acids.[11] For reverse-phase, adjusting the pH of the mobile phase can improve separation.
Q5: I've tried recrystallization, but my boronic acid impurity co-precipitates with my product. How can I improve the purity?
A5: Co-precipitation can be a challenge, especially if the impurity has similar solubility properties to your product. Consider these approaches:
-
Solvent Screening: A thorough screening of different solvent systems is crucial. Try both single-solvent and multi-solvent systems (a "good" solvent in which your product is soluble and a "poor" solvent in which it is not).[11]
-
Trituration: If your product is a solid and the boronic acid impurity is more soluble, you can try triturating the crude material with a solvent that will dissolve the impurity but not your product.[9]
-
Derivative Formation: As a last resort, you could consider forming a derivative of your product to alter its solubility properties, allowing for easier separation from the boronic acid, and then cleaving the derivative.
In-Depth Purification Protocols
Here we provide detailed, step-by-step methodologies for the most effective techniques to remove residual boronic acids.
Method 1: Basic Liquid-Liquid Extraction
This is often the first method to try due to its simplicity and cost-effectiveness, provided your target compound is stable to basic conditions.
Causality Behind the Method: This technique leverages the acidic nature of boronic acids. By increasing the pH of the aqueous phase to a value at least two units above the boronic acid's pKa (typically >11), the equilibrium is shifted to favor the formation of the anionic boronate species (R-B(OH)₃⁻).[1][12] This charged species has significantly higher solubility in the aqueous phase compared to the neutral boronic acid, allowing for its selective extraction from the organic layer containing your desired neutral product.[3]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or toluene.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of a base (e.g., NaOH, KOH, or K₂CO₃).
-
Mixing: Stopper the funnel and shake gently at first, periodically venting to release any pressure buildup. Increase to more vigorous shaking for 1-2 minutes.
-
Separation: Allow the layers to separate. If an emulsion forms, add a small amount of brine. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with the basic aqueous solution two more times to ensure complete removal of the boronic acid.
-
Neutralization and Wash: Wash the organic layer with water, followed by brine, to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for basic liquid-liquid extraction.
Method 2: Scavenging with Solid-Supported Reagents
This method is ideal for base-sensitive compounds or when extraction methods are ineffective.
Causality Behind the Method: Scavenger resins are functionalized with ligands that have a high affinity for boronic acids. Diol and diethanolamine (DEAM) functionalized resins are common.[5][6] The boronic acid reacts with the diol groups on the resin to form a stable, five- or six-membered cyclic boronate ester, thus immobilizing the impurity on the solid support.[13][14] The purified product remains in solution and can be easily separated by simple filtration.
Experimental Protocol:
-
Resin Selection and Preparation: Choose a scavenger resin appropriate for your solvent system (e.g., SiliaBond DEAM or Diol). Swell the resin in the reaction solvent for 15-30 minutes before use.
-
Addition of Scavenger: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the excess boronic acid).
-
Incubation: Stir the mixture at room temperature. The time required for complete scavenging can vary from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the boronic acid is consumed, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for boronic acid scavenging.
Method 3: Derivatization with Diethanolamine
This technique is particularly useful for purifying boronic acids that are difficult to handle or crystallize.
Causality Behind the Method: Diethanolamine reacts with boronic acids to form stable, crystalline dioxazaborocane adducts.[15][16] These adducts are often insoluble in common organic solvents like diethyl ether, allowing for their easy separation from the desired product by filtration.[7][8] The boronic acid can be regenerated from the adduct by treatment with a mild acid if needed.[15]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Adduct Formation: Add diethanolamine (1.1-1.5 equivalents relative to the boronic acid) to the solution and stir at room temperature.
-
Precipitation: The diethanolamine-boronic acid adduct will often precipitate as a white solid within 30 minutes to a few hours.[15]
-
Isolation: Isolate the desired product, which remains in the filtrate, by filtering off the precipitated adduct.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Caption: Workflow for diethanolamine derivatization.
Comparison of Purification Methods
The choice of purification method will depend on several factors, including the properties of your desired product, the scale of your reaction, and the available resources. The following table provides a comparison of the methods discussed.
| Method | Advantages | Disadvantages | Best Suited For |
| Basic Liquid-Liquid Extraction | Simple, fast, inexpensive, and scalable. | Not suitable for base-sensitive compounds; can lead to emulsions. | Large-scale reactions with base-stable products. |
| Scavenger Resins | High selectivity; suitable for sensitive substrates; simple filtration-based work-up. | Resins can be expensive; may require longer reaction times; potential for product adsorption onto the resin. | Small to medium-scale reactions, especially with sensitive or valuable products. |
| Diethanolamine Derivatization | Can be very effective for specific boronic acids; adducts are often crystalline and easy to remove. | Not universally applicable to all boronic acids; requires an additional reagent. | When other methods fail and the boronic acid is known to form a stable adduct. |
| Recrystallization/Trituration | Can provide very high purity material; scalable. | Can be time-consuming to find suitable solvents; may result in low recovery. | Solid products where a suitable solvent system can be identified. |
| Chromatography | Can provide high purity; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; boronic acids can be problematic on silica gel. | Small-scale purification and for challenging separations. |
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dioxazaborocanes: old adducts, new tricks. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-, 5-, 6-, and 7-Azaindole Isomers
Introduction: The Azaindole Scaffold in Modern Drug Discovery
The azaindole nucleus, a bioisosteric analog of indole, stands as a privileged scaffold in medicinal chemistry.[1] By replacing a carbon atom in the benzene ring of indole with nitrogen, we unlock four distinct positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle structural alteration profoundly impacts the electronic distribution, physicochemical properties, and, consequently, the chemical reactivity of the heterocyclic system.[1] Understanding the nuanced differences in reactivity among these isomers is paramount for researchers, scientists, and drug development professionals aiming to strategically functionalize these scaffolds for tailored biological activity.
This guide provides an in-depth comparative analysis of the reactivity of 4-, 5-, 6-, and 7-azaindole isomers. We will delve into their electrophilic and nucleophilic substitution patterns, supported by experimental data and mechanistic insights, to empower rational decision-making in synthetic strategies.
The Influence of the Pyridine Nitrogen: A Tale of Four Isomers
The position of the electron-withdrawing nitrogen atom in the pyridine ring is the primary determinant of the reactivity of the azaindole core. This nitrogen atom modulates the electron density of both the pyridine and the fused pyrrole ring, influencing the propensity and regioselectivity of chemical transformations.
A fundamental physicochemical property that encapsulates the electronic nature of these isomers is the acid dissociation constant (pKa) of their conjugate acids. The pKa values provide a quantitative measure of the availability of the lone pair of electrons on the pyridine nitrogen, which in turn affects the overall electron density of the bicyclic system.
| Azaindole Isomer | pKa Value |
| 4-Azaindole | 4.85[2], 6.94[3] |
| 5-Azaindole | 8.26[3], 8.42[2] |
| 6-Azaindole | 5.61[2], 7.95[3] |
| 7-Azaindole | 3.67[2], 4.59[3] |
Note: Discrepancies in reported pKa values can arise from different measurement techniques and conditions.
As the data indicates, 5- and 6-azaindole are significantly more basic than 4- and 7-azaindole. This can be rationalized by analogy to aminopyridines; the electronic push-pull interactions in 5- and 6-azaindole are reminiscent of 4-aminopyridine, while 4- and 7-azaindole are more comparable to 2-aminopyridine.[3] This difference in basicity has profound implications for their reactivity, particularly in acid-catalyzed reactions and their propensity to undergo electrophilic substitution.
Electrophilic Aromatic Substitution: A Regioselective Landscape
The pyrrole ring of the azaindole system is electron-rich and thus the preferred site for electrophilic attack, mirroring the reactivity of indole itself. The C-3 position is the most nucleophilic and typically the primary site of substitution.[4][5] However, the electron-withdrawing nature of the pyridine nitrogen deactivates the azaindole ring towards electrophilic attack compared to indole.
The general order of reactivity for electrophilic substitution among the isomers is influenced by their pKa values, with less basic isomers generally being more reactive in electrophilic substitutions under acidic conditions due to reduced protonation of the pyridine nitrogen.
Caption: Regioselectivity of electrophilic substitution on azaindole isomers.
Halogenation
Halogenation of azaindoles, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), proceeds readily at the C-3 position. Enzymatic halogenation has also been demonstrated to be effective for the C-3 bromination of azaindoles.[6][7] While direct comparative studies are limited, the general protocols for C-3 halogenation are applicable across the isomers.
Nitration
Nitration of azaindoles is more complex and highly dependent on the reaction conditions and the specific isomer.
-
7-Azaindole: Direct nitration of 7-azaindole with nitric acid can lead to substitution at the C-3 position.[8] However, to achieve nitration on the pyridine ring, a common strategy involves the formation of the N-oxide. Treatment of 7-azaindole with m-chloroperoxybenzoic acid (mCPBA) followed by nitration with nitric acid in trifluoroacetic acid affords the 4-nitro derivative in good yield.[8] A more industrially viable method for producing 7-nitroindole involves a multi-step process starting from indole to avoid the challenges of direct nitration.[9][10]
-
Other Isomers: Information on the direct nitration of 4-, 5-, and 6-azaindole is less prevalent, but it is expected that the C-3 position would be the initial site of attack under mild conditions.
Friedel-Crafts and Related Reactions
Aza-Friedel-Crafts reactions, such as the coupling of azaindoles with cyclic imines, have been investigated and reveal a clear difference in reactivity among the isomers.[2] In a study involving the C-3 aminoalkylation of azaindoles, 4-, 6-, and 7-azaindole reacted under solvent-free conditions, whereas the more basic 5-azaindole required the addition of an acid catalyst (p-toluenesulfonic acid) to proceed.[2] This highlights the lower reactivity of 5-azaindole in this transformation, which is attributed to its higher pKa value.[2]
Nucleophilic Substitution: Activating the Azaindole Core
The azaindole nucleus is generally electron-rich and not predisposed to nucleophilic aromatic substitution. However, the introduction of leaving groups, particularly halogens, on the pyridine ring allows for subsequent nucleophilic displacement. The reactivity of haloazaindoles towards nucleophilic substitution is influenced by the position of both the halogen and the ring nitrogen.
For instance, the treatment of 4-chloro-7-azaindole with aniline at high temperatures resulted in an unexpected rearrangement to 4-amino-5-azaindole.[8] This underscores the potential for complex reaction pathways in nucleophilic substitutions of azaindoles.
Metalation and Cross-Coupling Reactions: Versatile Functionalization
Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of the pyridine ring of azaindoles, particularly for the 7-azaindole isomer.[11][12] By employing a directing group, typically on the pyrrole nitrogen, deprotonation can be directed to specific positions on the pyridine ring, which can then be quenched with various electrophiles.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are extensively used for the functionalization of haloazaindoles, enabling the introduction of a wide array of substituents.[13] These methods have been applied to all four isomers, showcasing their versatility in building molecular complexity.[13]
Experimental Protocols
General Procedure for C-3 Bromination of an Azaindole
This protocol is a representative example for the C-3 halogenation of azaindoles and can be adapted for the different isomers.
Materials:
-
Azaindole isomer (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Acetonitrile (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the azaindole isomer in acetonitrile, add N-bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the C-3 bromoazaindole.
Aza-Friedel-Crafts Reaction: C-3 Aminoalkylation of 7-Azaindole
This protocol is based on the comparative study by Almássy et al. and illustrates the reactivity of the less basic azaindoles.[2]
Materials:
-
7-Azaindole (1.0 mmol)
-
3,4-Dihydroisoquinoline (1.0 mmol)
-
Microwave reactor or conventional heating setup
-
Standard work-up and purification equipment
Procedure:
-
In a microwave vial, mix 7-azaindole and 3,4-dihydroisoquinoline.
-
If using conventional heating, heat the mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.
-
If using a microwave reactor, irradiate the mixture at a set temperature and time.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by column chromatography on silica gel to yield the 3-substituted 7-azaindole derivative.
Conclusion: A Roadmap for Strategic Functionalization
The comparative reactivity of the 4-, 5-, 6-, and 7-azaindole isomers is a rich and multifaceted area of study with direct implications for drug discovery and development. The position of the pyridine nitrogen atom serves as the master regulator, dictating the basicity and electronic nature of the scaffold.
In general, electrophilic substitution preferentially occurs at the C-3 position of the pyrrole ring across all isomers. However, the overall reactivity is modulated by the isomer's basicity, with the highly basic 5-azaindole sometimes requiring acid catalysis for reactions that proceed readily with the other isomers. For functionalization of the pyridine ring, metal-catalyzed cross-coupling and directed metalation are the strategies of choice, offering a high degree of regiocontrol.
This guide provides a framework for understanding the chemical behavior of these important heterocyclic systems. By appreciating the inherent reactivity patterns of each azaindole isomer, researchers can devise more efficient and selective synthetic routes to novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Practitioner's Guide to Suzuki-Miyaura Couplings: A Comparative Analysis of 7-Azaindole-5-boronic Acid and Its Pinacol Ester
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this heterocycle, enabling the formation of crucial carbon-carbon bonds. A key decision point for any researcher in this field is the choice of the boron reagent: the free 7-azaindole-5-boronic acid or its more stable pinacol ester derivative. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data, to inform rational decision-making in your synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The choice between a boronic acid and its pinacol ester is fundamentally a balancing act between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times, a characteristic attributed to the Lewis acidity of the boronic acid which facilitates the critical transmetalation step in the catalytic cycle. However, this heightened reactivity is accompanied by reduced stability. Heteroaryl boronic acids, including 7-azaindole derivatives, are susceptible to decomposition pathways like protodeboronation, particularly under aqueous basic conditions, which can diminish their shelf-life and impact reaction yields.
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1] The pinacol group effectively "masks" the reactive boronic acid moiety, rendering the molecule more robust towards moisture and air. This translates to practical advantages in the laboratory: they are often crystalline solids that are easier to handle, can be purified using standard column chromatography, and exhibit a longer shelf-life, making them ideal for multi-step syntheses.
dot
Caption: Core trade-offs between 7-azaindole-5-boronic acid and its pinacol ester.
Mechanistic Considerations in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The nature of the boron reagent directly influences the crucial transmetalation step. While it is widely believed that boronate esters may hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible. The steric bulk of the pinacol group can, in some cases, hinder the formation of the necessary intermediate for transmetalation, potentially slowing the reaction rate compared to the less hindered boronic acid.
dot
Caption: The Suzuki-Miyaura catalytic cycle.
Performance Comparison: A Look at the Experimental Data
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-Azaindole-5-boronic acid | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 110 | - | 85 | [2] |
| 7-Azaindole-5-boronic acid | 6-Chloroindole | P1 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [3] |
| 7-Azaindole-5-boronic acid pinacol ester | 5-Bromo-7-azaindole derivative | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 93 | [4] |
| 7-Azaindole-5-boronic acid pinacol ester | N-ethylindazole boronate pinacolato ester | Not specified | Not specified | Not specified | Not specified | - | 81 | [5] |
Disclaimer: The data presented is for comparative purposes and is collated from different sources. Reaction conditions and substrates vary, which will influence the observed yields.
From the available data, it is evident that both the boronic acid and its pinacol ester can be effectively employed in Suzuki-Miyaura couplings to generate 5-aryl-7-azaindole derivatives in high yields. The choice of catalyst, ligand, base, and solvent system is critical and often tailored to the specific substrates being coupled.
Experimental Protocols: A Practical Guide
Below are representative, detailed experimental protocols for Suzuki-Miyaura reactions using both 7-azaindole-5-boronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of 7-Azaindole-5-boronic Acid
This protocol is adapted from a procedure for the coupling of unprotected nitrogen-rich heterocycles.[3]
Materials:
-
Aryl halide (e.g., 6-chloro-7-azaindole, 1.00 mmol)
-
7-Azaindole-5-boronic acid (1.50 mmol)
-
Buchwald precatalyst P1 (e.g., XPhos Pd G2, 1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄, 2.00 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial, add the aryl halide, 7-azaindole-5-boronic acid, potassium phosphate, and the palladium precatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the dioxane and water via syringe.
-
Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 5 and 8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for Suzuki coupling with 7-azaindole-5-boronic acid.
Protocol 2: Suzuki-Miyaura Coupling of 7-Azaindole-5-boronic Acid Pinacol Ester
This protocol is based on a reported synthesis of 3,5-disubstituted-7-azaindoles.[4]
Materials:
-
Aryl halide (e.g., 5-bromo-7-azaindole derivative, 1.0 equiv)
-
7-Azaindole-5-boronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (3 parts)
-
Water (1 part)
Procedure:
-
In a microwave vial, combine the aryl halide, 7-azaindole-5-boronic acid pinacol ester, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.
-
Add the dioxane and water mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 85 °C for 4 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
dot
Caption: Workflow for Suzuki coupling with 7-azaindole-5-boronic acid pinacol ester.
Conclusion and Recommendations
Both 7-azaindole-5-boronic acid and its pinacol ester are valuable reagents for the synthesis of 5-substituted 7-azaindoles via the Suzuki-Miyaura cross-coupling reaction.
-
Choose 7-azaindole-5-boronic acid when higher reactivity is desired and reaction times need to be minimized. Be mindful of its lower stability and potential for decomposition, which may necessitate careful handling and storage.
-
Opt for 7-azaindole-5-boronic acid pinacol ester for multi-step syntheses where stability, ease of handling, and purification are paramount. While it may require slightly more forcing conditions, its robustness often leads to more reproducible results.
Ultimately, the optimal choice of reagent will depend on the specific synthetic context, including the nature of the coupling partner, the desired scale of the reaction, and the available resources for purification and handling.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
A Comparative Guide to the Biological Activities of Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a heterocyclic ring system composed of fused pyrrole and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of various pyrrolopyridine derivatives, supported by experimental data and mechanistic insights to aid researchers in the pursuit of novel therapeutics.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival. A common mechanism of action involves the inhibition of various protein kinases, as the pyrrolopyridine nucleus can mimic the purine ring of ATP, the natural substrate for these enzymes.[1]
Comparative Anticancer Potency
The cytotoxic effects of different pyrrolopyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1r | Ovarian Cancer | 0.15 - 1.78 | [1] |
| Prostate Cancer | 0.15 - 1.78 | [1] | |
| Breast Cancer | 0.15 - 1.78 | [1] | |
| SPP10 | Breast (MCF-7) | 2.31 | [1] |
| Lung (H69AR) | 3.16 | [1] | |
| Prostate (PC-3) | 4.2 | [1] | |
| Compound 6b | Lung (A549) | 0.35 | [2] |
| Compound 8a | Lung (A549) | 1.48 | [2] |
| Compound 9a | Lung (A549) | 1.56 | [2] |
| Compound 7a | Prostate (PC3) | 1.04 | [2] |
| Compound 8b | Prostate (PC3) | 1.89 | [2] |
| Compound 8f | Colon (HT-29) | 4.55 | [3] |
| Compound 8g | Colon (HT-29) | 4.01 | [3] |
Insights from the Data: The presented data highlights the potent anticancer activity of several pyrrolopyridine derivatives, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. Notably, the activity can be highly dependent on the specific substitutions on the pyrrolopyridine core and the cancer cell line being tested, indicating the potential for developing selective anticancer agents. For instance, compounds 8f and 8g show selective cytotoxicity against colon cancer cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine derivatives for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Signaling Pathway: Induction of Apoptosis
Many pyrrolopyridine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
As illustrated, certain pyrrolopyridine derivatives can inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins such as Bax and Bak.[2][4] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[2][5]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolopyridine derivatives have shown promise in this area, exhibiting activity against a range of pathogenic microorganisms.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Most Active Molecule | Escherichia coli | 3.35 | [6] |
| Compound 19 | Staphylococcus aureus | 16 | [7] |
| para-bromo derivative 5 | Staphylococcus aureus | 8 | [7] |
| para-iodo derivative 6 | Staphylococcus aureus | 8 | [7] |
| Compound 3b | Staphylococcus aureus | 0.31 | [8] |
| Compound 3c | Staphylococcus aureus | 0.31 | [8] |
| Compound 7e | Staphylococcus aureus | 0.31 | [8] |
| Compound 3a-d | Candida albicans | 0.31 - 0.62 | [8] |
| Compound 7a,e | Candida albicans | 0.31 - 0.62 | [8] |
| Compound 11d | Candida albicans | 0.31 - 0.62 | [8] |
Insights from the Data: The data reveals that specific substitutions on the pyrrolopyridine scaffold are crucial for potent antimicrobial activity. For example, halogenated derivatives have demonstrated significant efficacy against Staphylococcus aureus.[7][9] The broad range of MIC values observed underscores the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial properties of these compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the pyrrolopyridine derivative in a 96-well microtiter plate containing broth medium.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculate Plate: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
Putative Antimicrobial Mechanisms
The exact mechanisms of action for many antimicrobial pyrrolopyridine derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: Interfering with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial translation.[6]
Antiviral Activity: Combating Viral Infections
Pyrrolopyridine derivatives have also been explored for their potential to combat viral infections. Their mechanisms of action can vary depending on the virus and the specific derivative.
Comparative Antiviral Potency
The 50% effective concentration (EC50) is a commonly used metric to quantify the in vitro antiviral activity of a compound. It represents the concentration required to inhibit viral replication by 50%.
| Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 7c | Human Cytomegalovirus (HCMV) | - | Potent Inhibition | [4] |
| Compound 2a, 2d, 5a, 5c, 5d | Rotavirus Wa strain, Coxsackievirus B4 | BGM | Significant Activity | [6][10] |
| Compound 7b, 7j, 7n | Rotavirus Wa strain, Coxsackievirus B4 | BGM | Significant Activity | [6][10] |
| Compound 14b, 14c, 14e, 14f | Rotavirus Wa strain, Coxsackievirus B4 | BGM | Significant Activity | [6][10] |
| Compound 26, 21, 23 | SARS-CoV-2 | Vero | >90% inhibition at 10 µM | [2] |
Insights from the Data: Several pyrrolopyridine derivatives have demonstrated significant activity against a range of viruses, including those responsible for common human diseases. The data suggests that these compounds can interfere with viral replication at various stages.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.
Principle: Viruses that cause cell death (cytopathic effect) form clear zones, or plaques, in a confluent monolayer of host cells. An effective antiviral compound will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate the virus with serial dilutions of the pyrrolopyridine derivative.
-
Infection: Add the virus-compound mixture to the cell monolayer and allow the virus to adsorb.
-
Overlay: Add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Mechanisms of Antiviral Action
Pyrrolopyridine derivatives can inhibit viral replication through various mechanisms, including:
-
Inhibition of Viral Enzymes: Targeting viral polymerases, proteases, or integrases that are essential for the viral life cycle.[6][10][11]
-
Blocking Viral Entry: Preventing the virus from entering host cells.
-
Interfering with Viral Assembly: Disrupting the formation of new virus particles.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is implicated in a wide range of diseases. Pyrrolopyridine derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Potency
The inhibitory effect of pyrrolopyridine derivatives on the production of inflammatory mediators, such as nitric oxide (NO), is a common way to assess their anti-inflammatory activity.
| Derivative | Cell Line | Assay | IC50 or % Inhibition | Reference |
| Compound 1r | Bone Marrow-Derived Macrophages | - | IC50 = 84 nM | [1] |
| Compound 1f | RAW 264.7 | PGE2 Production | IC50 = 7.1 µM | [12] |
| Compound 1m | RAW 264.7 | PGE2 Production | IC50 = 1.1 µM | [12] |
| Compound 1m | RAW 264.7 | NO Production | 37% inhibition at 10 µM | [12] |
| Compound 11e | RAW 264.7 | NO Production | Superior to Baricitinib | [13] |
| Compound 36 & 37 | RAW 264.7 | COX-2 Levels | Significant Reduction | [11] |
Insights from the Data: The data indicates that certain pyrrolopyridine derivatives can effectively suppress inflammatory responses, with some compounds exhibiting potent inhibition of key inflammatory mediators. The inhibition of both PGE2 and NO production, as well as COX-2 levels, suggests that these compounds may act on multiple targets within the inflammatory cascade.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite.
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the pyrrolopyridine derivatives.
-
Collect Supernatant: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent.
-
Incubation: Allow the color to develop at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Signaling Pathway: Inhibition of NF-κB
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. Many anti-inflammatory compounds, including some pyrrolopyridine derivatives, exert their effects by inhibiting the NF-κB signaling pathway.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro apoptotic mechanism of novel pyrrolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells | springermedizin.de [springermedizin.de]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Hinge-Binding Scaffolds in Kinase Inhibitor Synthesis: A Comparative Analysis of Alternatives to 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid
For drug discovery researchers and medicinal chemists, the ATP-binding site of protein kinases remains a focal point for therapeutic intervention. Within this pocket, the hinge region presents a critical anchoring point for small molecule inhibitors. For years, the 7-azaindole scaffold, often introduced via reagents like 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid, has been a stalwart, a "privileged" structure renowned for its ability to form crucial bidentate hydrogen bonds that mimic the adenine of ATP.[1][2][3] This guide moves beyond this well-trodden path to provide an in-depth, data-driven comparison of viable and innovative alternatives, offering researchers a broader palette of hinge-binding motifs for their kinase inhibitor discovery programs.
We will dissect the performance of prominent bioisosteric replacements for the 7-azaindole core, including pyrazolopyrimidines , furopyridines , and deazapurines . This analysis will extend beyond simple potency, delving into synthetic accessibility, selectivity profiles, and critical drug-like properties, providing the comprehensive insights necessary for informed scaffold selection in a competitive drug discovery landscape.
The Enduring Appeal of the 7-Azaindole Scaffold
The utility of the 7-azaindole core, the parent structure of 1H-pyrrolo[2,3-b]pyridine, stems from its near-perfect mimicry of the purine core of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, allowing for a robust bidentate interaction with the kinase hinge region.[1][2] This interaction pattern is a cornerstone of the high affinity observed in numerous successful kinase inhibitors.
Comparative Analysis of Hinge-Binding Scaffolds
The decision to explore beyond the 7-azaindole scaffold is often driven by the need to modulate physicochemical properties, improve selectivity, or access novel intellectual property. Here, we present a comparative overview of promising alternative scaffolds.
Pyrazolopyrimidines: A Versatile and Potent Alternative
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly effective hinge-binding motif, demonstrating potent inhibition across a range of kinases.[4] Its arrangement of nitrogen atoms allows for multiple hydrogen bonding patterns with the kinase hinge, often leading to high potency.
Key Advantages:
-
Potent Inhibition: Pyrazolopyrimidine-based inhibitors have demonstrated low nanomolar to sub-nanomolar potency against various kinases.[5]
-
Synthetic Tractability: A key advantage is the availability of versatile starting materials, such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which allow for straightforward derivatization at multiple positions.[6]
-
Modulable Properties: The scaffold offers multiple points for substitution, enabling fine-tuning of solubility, metabolic stability, and selectivity.[4]
Experimental Data Snapshot: 7-Azaindole vs. Pyrazolopyrimidine
While direct head-to-head comparisons within a single study are not always available, we can collate data from various sources to provide a comparative perspective.
| Scaffold | Target Kinase | IC50 (nM) | Key Observations | Reference |
| 7-Azaindole Derivative | PI3Kγ | 0.5 | Exceptionally potent, highlighting the scaffold's potential. | [7] |
| Pyrazolopyrimidine Derivative | c-Src | 3.14 (Ki, µM) | Demonstrates potent inhibition, though presented as a Ki value. | [8] |
| Pyrazolopyrimidine Derivative | Abl | 0.44 (Ki, µM) | Shows strong activity against another important tyrosine kinase. | [8] |
| 7-Azaindole Derivative | JAK2 | 1 | Demonstrates the high potency achievable with this scaffold. | [5] |
| Pyrazolopyrimidine Derivative | PI3Kδ | ~10 | Potent and selective inhibition. | [9] |
Note: Direct comparison of IC50 and Ki values should be done with caution due to differences in assay conditions.
Furopyridines: Exploring Novel Chemical Space
Furopyridine scaffolds offer a distinct electronic and steric profile compared to their nitrogen-rich counterparts. This can translate into unique selectivity profiles and improved ADME properties.
Key Advantages:
-
Novelty and IP Space: As a less explored scaffold, furopyridines offer opportunities for novel intellectual property.
-
Potential for Selectivity: The different hydrogen bonding and van der Waals interactions can lead to improved selectivity for certain kinases.[10]
-
Favorable Physicochemical Properties: The replacement of nitrogen with oxygen can impact solubility and metabolic pathways, sometimes favorably.
Experimental Data Snapshot: Furopyridines in Action
| Scaffold | Target Kinase | IC50 (nM) | Key Observations | Reference |
| Furopyridine Derivative (PD56) | EGFR (wild-type) | ~50 | Demonstrates potent inhibition of a key oncology target. | [10] |
| Furopyridine Derivative (PD56) | EGFR (L858R/T790M) | ~70 | Maintains potency against a common resistance mutant. | [10] |
| Furopyridine Derivative (PD18) | EGFR (wild-type) | ~40 | Another potent example from the same study. | [11] |
Deazapurines: A Subtle Yet Significant Modification
The 7-deazapurine scaffold, an isomer of the parent purine, offers a subtle yet impactful modification. The repositioning of a nitrogen atom can alter the electronic distribution and hydrogen bonding capacity, leading to changes in potency and selectivity. This scaffold is a key component of the approved JAK inhibitor, Tofacitinib.[12]
Key Advantages:
-
Proven Clinical Precedent: The success of Tofacitinib validates the 7-deazapurine scaffold in a clinical setting.
-
Modulated H-Bonding: The altered nitrogen placement can lead to different interactions with the hinge region, potentially improving selectivity.
-
Established Synthetic Routes: The synthesis of 7-deazapurine analogs is well-documented, facilitating their incorporation into drug discovery programs.[13]
Experimental Data Snapshot: Deazapurines in Kinase Inhibition
| Scaffold | Target Kinase | % Inhibition @ 0.1 µM | Key Observations | Reference |
| Deazapurine Derivative (40a) | JAK1 | 80% | Shows significant inhibition of a key inflammatory target. | [12] |
| Deazapurine Derivative (40a) | JAK2 | <30% | Demonstrates selectivity over other JAK family members. | [12] |
| Deazapurine Derivative (40a) | JAK3 | <30% | Good selectivity profile. | [12] |
| Deazapurine Derivative (40a) | TYK2 | <30% | Maintains selectivity across the JAK family. | [12] |
Navigating the Synthetic Landscape: From Core to Boronic Acid
A crucial aspect of utilizing these alternative scaffolds is the efficient synthesis of the corresponding boronic acids or their stable pinacol esters, which are key intermediates for Suzuki-Miyaura cross-coupling reactions.
General Workflow for Boronic Acid Pinacol Ester Synthesis
The synthesis of heterocyclic boronic acid pinacol esters often follows a general workflow, which can be adapted for different scaffolds.
Caption: General workflow for synthesizing heterocyclic boronic acid pinacol esters.
Protocol 1: Synthesis of a Pyrazolopyrimidine Boronic Acid Pinacol Ester
This protocol provides a representative method for the synthesis of a pyrazolopyrimidine boronic acid pinacol ester, a key building block for introducing this scaffold.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolopyrimidine boronic acid pinacol ester.
Mechanism of Action: Inhibiting the BRAF Kinase Signaling Pathway
To illustrate the impact of these inhibitors, let's consider the BRAF signaling pathway, a critical regulator of cell proliferation and survival that is frequently mutated in cancer.[10][13][14]
Caption: Simplified BRAF signaling pathway and the point of intervention for ATP-competitive inhibitors.
ATP-competitive kinase inhibitors, regardless of their hinge-binding scaffold, function by occupying the ATP-binding pocket of BRAF, thereby preventing the phosphorylation and activation of its downstream target, MEK.[10] This blockade of the signaling cascade ultimately inhibits the uncontrolled cell proliferation driven by mutated BRAF.
ADME and Pharmacokinetic Considerations
The choice of a hinge-binding scaffold significantly impacts the absorption, distribution, metabolism, and excretion (ADME) properties of a kinase inhibitor. A potent compound is of little therapeutic value if it has poor bioavailability or is rapidly metabolized.
| Scaffold | Key ADME/PK Characteristics | Reference |
| 7-Azaindole | Generally good drug-like properties, but can be susceptible to metabolism. The nitrogen atom can improve solubility over the parent indole. | [4] |
| Pyrazolopyrimidine | The additional nitrogen atom can reduce metabolic liability by lowering the electron density of the ring system. Can be optimized for good oral bioavailability. | [4][8] |
| Furopyridine | Can offer a different metabolic profile compared to nitrogen-containing heterocycles, potentially avoiding certain metabolic pathways. | [10][11] |
| Deazapurine | The scaffold in Tofacitinib demonstrates good oral bioavailability and a manageable metabolic profile. | [12][13] |
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: A typical workflow for assessing the in vitro metabolic stability of a compound.
Conclusion: Expanding the Kinase Inhibitor Toolbox
While this compound and the broader 7-azaindole scaffold remain powerful tools in the medicinal chemist's arsenal, a data-driven exploration of alternatives is essential for the continued innovation of kinase inhibitors. Pyrazolopyrimidines offer a synthetically accessible and potent alternative, while furopyridines and deazapurines provide opportunities to navigate novel chemical space and leverage clinically validated motifs.
The ultimate choice of a hinge-binding scaffold will always be context-dependent, guided by the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a successful therapeutic candidate. This guide serves as a starting point for that critical decision-making process, empowering researchers to look beyond the familiar and embrace the diverse possibilities that modern synthetic chemistry offers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Kinase Inhibitors Derived from 7-Azaindole-5-Boronic Acid
In the landscape of modern drug discovery, particularly in the realm of oncology, the quest for potent and selective kinase inhibitors is relentless. The 7-azaindole scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with high therapeutic potential.[1][2] This is largely due to its bioisosteric relationship with the purine core of ATP, allowing it to form crucial hydrogen bond interactions within the kinase hinge region, a key feature for competitive inhibition.[2][3] This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile building block, 7-azaindole-5-boronic acid, with a focus on their performance as inhibitors of key cancer-related kinases: CDK9, Haspin, and Erk5. We will delve into the rationale behind their synthesis, present comparative experimental data against established inhibitors, and provide detailed protocols for their preparation and characterization.
The Strategic Advantage of the 7-Azaindole Scaffold
The strategic incorporation of a nitrogen atom into the indole ring to form 7-azaindole offers several advantages in drug design. This modification can enhance aqueous solubility and lead to more favorable physicochemical and pharmacokinetic properties (ADME).[1] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole core provide an ideal hydrogen bond donor and acceptor pair, mimicking the interaction of adenine with the kinase hinge region.[3] This fundamental interaction is the bedrock upon which the potency of many 7-azaindole-based drugs, such as the FDA-approved BRAF inhibitor Vemurafenib, is built.[1][3]
7-Azaindole-5-boronic acid, and its stable pinacol ester, serve as critical intermediates for derivatization. The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds. This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents at the 5-position, enabling fine-tuning of a compound's biological activity and selectivity.
Comparative Performance Analysis of Novel 7-Azaindole Derivatives
The true measure of a novel compound's potential lies in its performance relative to existing alternatives. Here, we compare the inhibitory activity of newly synthesized 7-azaindole derivatives against established kinase inhibitors. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), a standard metric of inhibitor potency.
| Target Kinase | 7-Azaindole Derivative | IC50 (nM) | Alternative Inhibitor | IC50 (nM) |
| CDK9/CyclinT | Compound 8g (7-azaindole with benzocycloalkanone) | ~10-100 nM (μM range)¹ | Flavopiridol (Alvocidib) | 8 - 100 nM[4][5][6][7] |
| Haspin | Compound 8l (7-azaindole with benzocycloalkanone) | 14 nM | Staurosporine | ~3 nM (PKC) |
| Erk5 (BMK1) | Compound 5j (piperidine-substituted 7-azaindole) | 4.56 µg/mL (~9.6 µM)² | XMD8-92 | 80 nM (Kd); 240 nM (cellular)[1][3] |
¹IC50 values for compounds 8g and 8h were reported to be in the micromolar to nanomolar range; a precise value for 8g against CDK9 alone was not specified. ²Converted from µg/mL to µM for compound 5j (MW ≈ 474.55 g/mol ) for approximate comparison.
Analysis of Performance:
The novel 7-azaindole derivatives demonstrate compelling potency. For instance, Compound 8l exhibits a remarkable IC50 of 14 nM against Haspin kinase, a promising target in oncology.[7] While Staurosporine is a potent, broad-spectrum inhibitor, its lack of selectivity can lead to off-target effects.[8][9][10][11] The high potency of Compound 8l suggests that the 7-azaindole scaffold can be tailored for high-affinity, and potentially more selective, inhibition of Haspin.
Similarly, compounds 8g and 8h show dual inhibitory activity against both CDK9/CyclinT and Haspin, an attractive feature for targeting multiple cancer-relevant pathways.[7] Their activity profile is comparable to that of Flavopiridol, a well-established pan-CDK inhibitor that has advanced to clinical trials.[4][12]
Against Erk5, Compound 5j shows activity in the low micromolar range.[13] While less potent than the established inhibitor XMD8-92, this result validates the 7-azaindole scaffold as a viable starting point for developing Erk5 inhibitors. Further optimization of the substituents on the 7-azaindole core could lead to significant improvements in potency.
The Chemistry: Synthesizing Novel 7-Azaindole Derivatives
The primary route for synthesizing the novel compounds discussed is the Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its high functional group tolerance and generally high yields.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura Coupling Workflow
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, is highly dependent on the choice of catalyst, ligand, and base.
-
Palladium Catalyst and Ligand: For coupling with electron-deficient heteroaryl halides like those derived from 7-azaindole, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often employed. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination that forms the final product.[14] Pre-formed catalysts, like Buchwald palladacycles or PEPPSI complexes, are often preferred over generating the active Pd(0) species in situ because they offer greater stability, reproducibility, and are effective at lower catalyst loadings.[13] The use of Pd(dppf)Cl₂ is also common as it is effective for a range of substrates.[15]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[8] The choice of base can influence reaction rates and prevent side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is often a good choice for sensitive substrates as it can accelerate the reaction at lower temperatures, which is particularly important when dealing with unstable boronic acids that are prone to protodeboronation.[14]
Detailed Experimental Protocol: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles
The following protocol is adapted from a published procedure for the sequential, one-pot Suzuki-Miyaura cross-coupling to synthesize diaryl 7-azaindoles.[16]
Materials:
-
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid for C3 position (1.1 equivalents)
-
Arylboronic acid for C6 position (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene/Ethanol (1:1 mixture), degassed
Procedure:
-
To a dry reaction flask under an inert nitrogen atmosphere, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the C3-position arylboronic acid (1.1 equivalents), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2 equivalents).
-
Add the degassed toluene/ethanol (1:1) solvent.
-
Stir the mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the first coupling is complete, add the C6-position arylboronic acid (1.1 equivalents), additional Pd₂(dba)₃ (10 mol%), and SPhos (20 mol%) to the reaction mixture.
-
Increase the temperature to 110°C and continue stirring.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C3,C6-diaryl 7-azaindole.
Characterization: The identity and purity of the synthesized compounds are confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and molecular weight.
Biological Context: The Signaling Pathways of Target Kinases
To appreciate the therapeutic potential of these novel inhibitors, it is essential to understand the roles of their target kinases in cellular signaling.
CDK9 Signaling Pathway
Caption: CDK9/P-TEFb Signaling Pathway
CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[2][17] P-TEFb is a critical regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, as well as negative elongation factors, which releases the polymerase from a paused state near the promoter of many genes.[2][18] In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, the production of these survival proteins is shut down, leading to apoptosis in cancer cells.[19]
Haspin Kinase in Mitosis
Caption: Role of Haspin Kinase in Mitosis
Haspin is an atypical protein kinase that plays a crucial role during mitosis.[20][21] Its primary known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[21][22] This phosphorylation event acts as a docking site, recruiting the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, to the centromeres.[23] This localization is essential for proper chromosome alignment at the metaphase plate and for maintaining sister chromatid cohesion. Inhibition of Haspin disrupts this process, leading to mitotic errors and cell death, making it an attractive target for cancer therapy.[22]
Erk5 (MAPK7) Signaling Pathway
Caption: Erk5 (MAPK7) Signaling Pathway
Erk5, also known as MAPK7, is a member of the mitogen-activated protein kinase family.[24] It is activated by upstream kinases (MEKK2/3 and MEK5) in response to various stimuli, including growth factors and cellular stress.[25] Once activated, Erk5 translocates to the nucleus where it phosphorylates and activates several transcription factors, such as MEF2 and c-Myc.[25] This leads to changes in gene expression that promote cell proliferation, survival, and angiogenesis. Dysregulation of the Erk5 pathway has been linked to several cancers, and its inhibition can suppress tumor growth.[26][27]
Conclusion and Future Directions
The 7-azaindole scaffold, leveraged through the versatile 7-azaindole-5-boronic acid building block, continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The derivatives presented in this guide demonstrate potent and, in some cases, dual-inhibitory activity against key oncogenic kinases, with performance metrics that are competitive with established inhibitors. The synthetic tractability via the Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies, paving the way for further optimization of potency, selectivity, and pharmacokinetic profiles. Future work should focus on obtaining co-crystal structures of these novel inhibitors with their target kinases to elucidate their binding modes and guide rational, structure-based drug design. As our understanding of the complex signaling networks that drive cancer deepens, the development of precisely targeted inhibitors, such as those derived from the 7-azaindole core, will remain a cornerstone of modern cancer therapy.
References
- 1. apexbt.com [apexbt.com]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. thomassci.com [thomassci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 12. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 20. xcessbio.com [xcessbio.com]
- 21. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Erk5 MAPK signaling pathwayRat Genome Database [rgd.mcw.edu]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Comparison of Cross-Coupling Efficiency
For synthetic chemists and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds.[1][2][3] A critical decision in this process is the choice of the organoboron nucleophile: the boronic acid or its corresponding ester derivative.[4][5] This guide provides an in-depth comparison of their performance, stability, and mechanistic nuances, supported by experimental data, to empower researchers in making the optimal choice for their synthetic challenges.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The fundamental difference between boronic acids and their esters is a classic chemical trade-off between reactivity and stability.[4][5]
-
Boronic Acids (R-B(OH)₂): These reagents are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[4][6] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which is believed to facilitate the crucial transmetalation step in the catalytic cycle.[4][5] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond), particularly under the aqueous basic conditions common to many coupling protocols.[4][5] This instability can complicate purification, affect long-term storage, and ultimately lower isolated yields.[5]
-
Boronate Esters (e.g., Pinacol Esters, R-B(pin)): In contrast, boronate esters, especially the widely used pinacol esters, offer significantly enhanced stability.[5][7] They are frequently stable, crystalline solids that are easier to handle, can be purified by standard column chromatography, and exhibit a long shelf-life at room temperature.[4][5] This robustness makes them highly advantageous for multi-step syntheses, high-throughput screening applications, and when dealing with sensitive or complex substrates.[4] The trade-off for this stability is often a perceived lower reaction rate compared to the parent boronic acid.[4]
Mechanistic Insights: A Deeper Look at the Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of boron reagent directly impacts the critical transmetalation step, where the organic group is transferred from boron to the palladium center.
For many years, it was widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid under the basic reaction conditions before transmetalation could occur.[4] However, detailed structural, kinetic, and computational studies have revealed a more complex reality. It is now understood that boronic esters can and do transmetalate directly without prior hydrolysis.[8][9]
Remarkably, these studies have shown that the reactivity is not a simple acid > ester relationship. Depending on the diol used to form the ester, certain boronic esters can exhibit significantly enhanced reaction rates compared to the parent boronic acid.[8][9] This is attributed to two key features influenced by the ester's electronic properties: the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon atom bound to boron.[8][9]
-
Electron-deficient esters (e.g., catechol esters) and electron-rich esters (e.g., ethylene glycol esters) have been shown to accelerate the transmetalation step.[8]
-
Sterically hindered esters (e.g., pinacol esters) often react more slowly than the corresponding boronic acid.[8]
Quantitative Performance Comparison
The choice between a boronic acid and its ester derivative can be guided by the following general properties.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Relative Reactivity | Generally Higher / Faster | Generally Lower / Slower |
| Stability | Lower; susceptible to oxidation & protodeboronation.[4] | High; stable to air and moisture with a long shelf-life.[5][7] |
| Handling & Storage | Often requires inert atmosphere and low temperatures.[5] | Easy to handle; stable at room temperature.[5] |
| Purity | Can be difficult to obtain in high purity.[5] | High purity is readily achievable via chromatography.[4][5] |
| Typical Yields | Can be high but may be compromised by decomposition.[5] | Often more reproducible, leading to higher isolated yields.[5] |
More specific kinetic data reveals the nuanced reactivity of different boron species in the transmetalation step. The following data, derived from studies by Carrow and co-workers, compares the rate of aryl group transfer from various boron reagents to a palladium complex.[8]
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate (vs. Boronic Acid) |
| 1 | Arylboronic Acid | 5.78 | 1.0 |
| 2 | Arylboronic Acid Catechol Ester | 26.7 | ~4.6x Faster |
| 3 | Arylboronic Acid Ethylene Glycol Ester | 133 | ~23x Faster |
| 4 | Arylboroxine (Trimer of Boronic Acid) | 53.9 | ~9.3x Faster |
| 5 | Arylboronic Acid Pinacol Ester | Sigmoidal kinetics; slower than boronic acid.[8] | Slower |
| 6 | Arylboronic Acid Neopentyl Glycol Ester | Sigmoidal kinetics; slower than boronic acid.[8] | Slower |
Note: The data clearly demonstrates that while the commonly used pinacol and neopentyl glycol esters are less reactive than the parent boronic acid, other esters can dramatically accelerate the reaction.[8]
Experimental Protocols and Practical Considerations
The decision to use a boronic acid or a boronate ester should be made based on the specific requirements of the synthesis.
-
Choose a Boronic Acid when:
-
The specific boronic acid is known to be stable.
-
The reaction scale is small and starting material cost is not a major concern.
-
Maximizing reaction speed is the primary goal.
-
The substrates are simple and the reaction is expected to be high-yielding.
-
-
Choose a Boronate Ester when:
-
The corresponding boronic acid is unstable, prone to decomposition, or commercially unavailable.[10]
-
Reproducibility and high purity of the starting material are critical, as in multi-step syntheses for drug development.[4]
-
The boronate ester is being prepared in situ via a Miyaura borylation.[11]
-
Slightly longer reaction times are acceptable to ensure a cleaner reaction profile and higher isolated yield.[4]
-
This protocol provides a general methodology. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.[12]
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), the organoboron reagent (typically 1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; typically 2.0-3.0 equiv).
-
If using a boronic acid: Use fresh, high-purity material. Weigh quickly to minimize air exposure.
-
If using a boronate ester: The material is generally bench-stable and can be weighed in the open air.[5]
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., 1,4-dioxane, THF, toluene, often with a small amount of water) via syringe.[13]
-
Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-20 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any additional ligand (typically 0.5-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[13]
-
Conclusion
The choice between boronic acids and boronate esters is not merely one of convenience but a strategic decision that impacts reaction efficiency and practicality. While boronic acids offer the advantage of higher intrinsic reactivity, this is often overshadowed by their inherent instability.[4][5] Boronate esters, particularly pinacol esters, provide a robust, reliable, and often preferred alternative in the context of complex synthesis and drug discovery, where purity and reproducibility are paramount.[4] Furthermore, emerging research demonstrates that the "slower" reactivity of esters is not a universal rule; tailored boronate esters can outperform their acid counterparts, opening new avenues for reaction optimization.[8][9] By understanding the fundamental principles of stability, reactivity, and the underlying mechanistic pathways, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in kinases, have cemented its status as a "privileged" structure in drug discovery.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various derivatives of this versatile scaffold, offering insights for researchers and drug development professionals aiming to design next-generation therapeutics. We will explore its application in targeting a range of protein families, with a significant focus on kinases, and delve into the experimental data that underpins our understanding of its therapeutic potential.
The Allure of the 7-Azaindole Core: A Hinge-Binding Powerhouse
The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition largely stems from the arrangement of its nitrogen atoms. This configuration allows for the formation of bidentate hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective ATP-competitive inhibition.[2] This fundamental binding mode serves as the foundation upon which the diverse SAR of its derivatives is built. Modifications at various positions of the 7-azaindole ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Key Therapeutic Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the breadth of its biological targets. Below, we compare the SAR of its derivatives against several key protein families.
Janus Kinase (JAK) Family: Modulating the Immune Response
Janus kinases are critical components of cytokine signaling pathways, making them attractive targets for autoimmune diseases and certain cancers.[3][4][5] The 1H-pyrrolo[2,3-b]pyridine core has been extensively explored for developing potent and selective JAK inhibitors.
A notable study describes a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting JAK3.[3][6] Key SAR insights from this research include:
-
C5-Position: Introduction of a carbamoyl group at the C5-position of the pyrrolopyridine ring was found to significantly enhance JAK3 inhibitory activity.[3][6]
-
C4-Position: Substitution with a cyclohexylamino group at the C4-position also led to a substantial increase in potency.[3][6]
These modifications culminated in the identification of compound 14c as a potent and moderately selective JAK3 inhibitor.[3][6] Further exploration of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides led to the discovery of a potent and selective JAK1 inhibitor, demonstrating that subtle modifications can shift selectivity within the JAK family.[7]
Table 1: Comparative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Features | Reference |
| 14c | JAK3 | Potent (specific value not provided in abstract) | C5-carbamoyl, C4-cyclohexylamino | [3][6] |
| 31g | JAK1 | Potent (specific value not provided in abstract) | N-methyl-5-carboxamide, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) | [7] |
Fibroblast Growth Factor Receptor (FGFR): Targeting Aberrant Cancer Signaling
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[8][9][10] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[8][9][10]
The SAR studies revealed that:
-
The 1H-pyrrolo[2,3-b]pyridine nucleus forms crucial hydrogen bonds with the hinge region of FGFR.[10]
-
A 3,5-dimethoxyphenyl group was found to occupy a hydrophobic pocket and form a hydrogen bond with D641, contributing to potent inhibition.[10]
Compound 4h from this series exhibited impressive inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively.[8][9][10]
Table 2: Inhibitory Activity of Compound 4h against FGFR Isoforms
| Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from multiple references.[8][9][10]
c-Met Kinase: A Target in Oncology
The HGF/c-Met signaling pathway is implicated in the progression of numerous cancers.[11][12] Several studies have focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors.
One study highlighted compound 9 , which displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[11] Another quantitative structure-activity relationship (QSAR) study identified that a 1-chloro-2-methylbenzene fragment was a key contributor to the biological activity of the most potent compound in their series.[12]
Other Kinase Targets: Expanding the Therapeutic Landscape
The applicability of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a variety of other kinases:
-
Cell Division Cycle 7 (Cdc7) Kinase: A series of derivatives were identified as potent ATP mimetic inhibitors of Cdc7, with the optimized compound exhibiting an IC50 of 7 nM.[13]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): An optimized compound from a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives showed potent MELK inhibition with an IC50 of 32 nM.[14]
-
Extracellular Signal-Regulated Kinase 5 (Erk5): SAR studies revealed that a double bond on the piperidine ring and the N7 atom of the 7-azaindole core were essential for antiproliferative activity.[15]
-
Cyclin-Dependent Kinase 9 (CDK9): Optimization of a series of azabenzimidazoles led to the discovery of 7-azaindoles as highly potent and selective CDK9 inhibitors.[16]
-
Traf2- and Nck-Interacting Kinase (TNIK): Several series of 1H-pyrrolo[2,3-b]pyridine compounds were designed and synthesized, with some exhibiting potent TNIK inhibition with IC50 values lower than 1 nM.[17]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[18]
Phosphodiesterase 4B (PDE4B): A Non-Kinase Target
Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in other target classes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as potent and selective inhibitors of PDE4B, a target for central nervous system diseases.[19] The SAR analysis revealed the importance of the ring size and hydrophobicity of the amide portion for activity and selectivity over PDE4D.[19]
Experimental Protocols: A Foundation for Reproducible Science
The following provides a generalized, step-by-step methodology for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on protocols described in the cited literature.
General Synthetic Procedure
A common synthetic route to access 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde or other electrophile.[9]
Step 1: Starting Material Preparation The synthesis typically begins with a functionalized 1H-pyrrolo[2,3-b]pyridine core, which may be commercially available or synthesized according to established literature procedures.
Step 2: Condensation Reaction The starting 1H-pyrrolo[2,3-b]pyridine is reacted with a substituted aldehyde in a suitable solvent at an elevated temperature to yield the desired intermediate.[9]
Step 3: Further Functionalization The intermediate can then undergo further chemical modifications, such as amide coupling or substitution reactions, to introduce diverse functionalities and build a library of compounds for SAR studies.[3][19]
Step 4: Purification and Characterization The final products are purified using techniques such as column chromatography and characterized by methods including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[20]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.
Step 1: Reagents and Materials
-
Recombinant human kinase enzyme
-
ATP
-
Substrate peptide
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Step 2: Assay Procedure
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Structure-Activity Relationships and Signaling Pathways
The following diagrams illustrate key SAR principles and a representative signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Key SAR features of 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors targeting a wide array of proteins, particularly kinases. The extensive body of research on its derivatives has provided invaluable insights into the subtle structural modifications that govern biological activity and selectivity. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential against novel and challenging drug targets. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the development of new and improved therapies based on this exceptional heterocyclic core.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajol.info [ajol.info]
A Senior Application Scientist's Guide to Validating the Purity of 7-Azaindole Boronic Acid: A Comparative Analysis
For researchers, process chemists, and quality control analysts in drug development, the purity of starting materials is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 7-Azaindole boronic acid, a critical building block in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, presents unique analytical challenges.[1][2] Its propensity for self-condensation into a cyclic trimer, known as a boroxine, can confound routine analytical methods, leading to inaccurate purity assessments and potential downstream complications in synthesis.
This guide provides an in-depth comparison of the primary analytical methodologies for validating the purity of 7-azaindole boronic acid. We will move beyond simple procedural lists to explore the underlying chemical principles, explain the rationale behind methodological choices, and provide field-proven protocols. Our focus is on establishing self-validating systems that ensure data integrity, from initial characterization to routine quality control.
The Core Challenge: The Boronic Acid-Boroxine Equilibrium
The primary analytical hurdle for any boronic acid is its equilibrium with the corresponding boroxine anhydride.[3][4] This reaction involves the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered ring.
This equilibrium means that a pure sample of 7-azaindole boronic acid can exhibit multiple species in solution, complicating chromatographic separation and spectral interpretation. A successful analytical method must either suppress the formation of the boroxine or be capable of accurately accounting for both forms.
Method 1: High-Performance Liquid Chromatography (HPLC/UPLC) – The Quantitative Workhorse
For quantitative purity determination and impurity profiling in a pharmaceutical setting, HPLC, particularly Ultra-High-Performance Liquid Chromatography (UPLC), is the method of choice. Its high resolution, sensitivity, and reproducibility are essential for regulatory compliance.[5][6]
Approach Comparison: RP-HPLC Strategies
-
Direct Analysis (The Pitfall): A standard reversed-phase (RP-HPLC) method with a C18 column and an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is often the first attempt. However, this approach is problematic. The highly polar free boronic acid may exhibit poor retention, while the less polar boroxine trimer can produce a broad, late-eluting peak, making accurate quantitation nearly impossible.[7]
-
High-pH RP-HPLC (A Viable Alternative): Boronic acids are Lewis acids. At a pH above their pKa, they exist as the more stable, negatively charged boronate species. Running the separation with a high-pH mobile phase (e.g., pH 10-12) can stabilize the boronate ester, preventing trimerization and allowing for sharp, reproducible peaks on a pH-stable column.[7] The primary drawback is the need for specialized, robust columns that can withstand these harsh conditions.
-
Optimized UPLC-MS (The Recommended Approach): A high-throughput UPLC-MS method using a buffered mobile phase at neutral pH offers the most robust solution.[8][9] This approach prevents significant boroxine formation without resorting to extreme pH, providing excellent peak shape and the added benefit of mass confirmation for the parent compound and any impurities.[8]
Workflow for UPLC-MS Purity Validation
dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
Prep [label="Sample Preparation\n(Dissolve in Diluent)"]; Inject [label="UPLC Injection"]; Separate [label="Chromatographic Separation\n(BEH C18 Column)"]; Detect_UV [label="UV Detection\n(e.g., 254 nm)"]; Detect_MS [label="ESI-MS Detection\n(Negative Ion Mode)"]; Analyze [label="Data Analysis\n(Purity Calculation)"];
Prep -> Inject -> Separate; Separate -> Detect_UV -> Analyze; Separate -> Detect_MS -> Analyze; } endomdot Caption: Workflow for UPLC-UV/MS analysis of 7-azaindole boronic acid.
Experimental Protocol: Validated UPLC-MS Method
This protocol is adapted from established methods for the high-throughput analysis of various boronic acids.[8][9]
-
Instrumentation:
-
UPLC System with UV/PDA and Mass Spectrometer (e.g., Waters ACQUITY UPLC with a single quadrupole detector).
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
UV Detection: 254 nm.
-
-
Mass Spectrometer Conditions (ESI Negative):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 100-500.
-
-
Sample Preparation:
-
Prepare a stock solution of 7-azaindole boronic acid at 1.0 mg/mL in 50:50 acetonitrile:water.
-
Dilute to a working concentration of ~10 µg/mL for analysis.
-
Data Interpretation & Validation
| Parameter | Expected Result / Acceptance Criteria | Rationale & Citation |
| Identity | Sharp peak at expected retention time with a primary ion at m/z 161.0 [M-H]⁻. | Confirms the molecular weight of the free boronic acid. ESI-negative mode is optimal for deprotonation.[8] |
| Purity (Assay) | >98% by UV area normalization. | Standard industry requirement for high-quality starting materials. |
| Linearity | R² > 0.99 over a range of 1-50 µg/mL. | Demonstrates the method's ability to provide proportional results to concentration.[10] |
| Accuracy | 98.0% - 102.0% recovery of a spiked standard. | Ensures the closeness of test results to the true value.[10][11] |
| Precision (RSD) | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. | Measures the consistency of the results under various conditions (analyst, day).[9][10] |
| LOD / LOQ | LOD ~0.05% / LOQ ~0.15% (relative to 1 mg/mL). | Defines the limits at which impurities can be reliably detected and quantified.[9] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) – For Volatile Impurities
GC-MS is generally not a primary method for the purity of boronic acids due to their high polarity and low volatility.[12] However, it becomes an essential tool when specific, more volatile impurities (e.g., residual synthesis solvents or byproducts) are suspected. Direct analysis is impossible; a chemical derivatization step is mandatory.[3]
The Derivatization Imperative: Silylation
The most common derivatization strategy is silylation, which converts the polar -B(OH)₂ group into a non-polar, thermally stable, and volatile trimethylsilyl (TMS) ester using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
Prep [label="Sample Preparation\n(Dissolve in Dry Solvent)"]; Deriv [label="Derivatization\n(Add BSTFA, Heat)"]; Inject [label="GC Injection"]; Separate [label="Chromatographic Separation\n(DB-5ms Column)"]; Detect_MS [label="EI-MS Detection"]; Analyze [label="Data Analysis\n(Impurity Identification)"];
Prep -> Deriv -> Inject -> Separate -> Detect_MS -> Analyze; } endomdot Caption: Workflow for GC-MS analysis requiring a mandatory derivatization step.
Experimental Protocol: GC-MS with Silylation
This protocol is based on standard methods for derivatizing boronic acids for GC analysis.[3]
-
Derivatization:
-
Accurately weigh ~1 mg of 7-azaindole boronic acid into a 2 mL GC vial.
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 280 °C (Split mode, e.g., 20:1).
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Tool
While HPLC is the king of quantitation, NMR spectroscopy is the ultimate authority for structural confirmation and can be used for quantitative purposes (qNMR). For a novel compound like 7-azaindole boronic acid, NMR is non-negotiable for initial characterization.
Overcoming the Boroxine Problem in NMR
As in chromatography, the boroxine trimer complicates NMR spectra, often resulting in broadened peaks or multiple sets of signals for a single compound.[13] The solution lies in the choice of solvent.
-
The Wrong Choice: CDCl₃ or acetone-d₆ are non-protic and will not disrupt the boroxine equilibrium, leading to unintelligible spectra.
-
The Right Choice: Using a protic deuterated solvent like methanol-d₄ or D₂O effectively breaks up the boroxine trimer by forming a solvent adduct with the boron center, resulting in sharp, clear signals corresponding to the monomeric species.[13]
Key NMR Experiments for Purity Validation
| Experiment | Purpose and Key Observations |
| ¹H NMR | Confirms the identity and integrity of the 7-azaindole aromatic ring system. Integral ratios can provide a semi-quantitative purity assessment against a known internal standard (qNMR).[14] |
| ¹³C NMR | Verifies the carbon backbone. The carbon atom directly attached to the boron will typically show a very broad signal due to quadrupolar relaxation, which is a characteristic feature.[15] |
| ¹¹B NMR | Directly observes the boron atom, providing definitive evidence of the chemical environment. The sp²-hybridized boronic acid will have a distinct chemical shift (typically ~28-33 ppm) compared to any sp³-hybridized boronate esters or boroxine species (~18-23 ppm).[16][17] |
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve ~5-10 mg of 7-azaindole boronic acid in ~0.7 mL of methanol-d₄.
-
Vortex briefly to ensure complete dissolution and breakdown of the boroxine.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) if quantitation is intended.
-
-
Analysis:
-
Confirm the expected chemical shifts and coupling patterns for the 7-azaindole protons.
-
Integrate all signals. The absence of significant impurity peaks (>0.1%) confirms high purity.
-
Comparative Summary and Final Recommendations
| Feature | UPLC-UV/MS | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Use | Quantitative Purity & Impurity Profiling | Specialized analysis of volatile impurities | Structural Confirmation & qNMR |
| Sensitivity | High (LOQ ~0.1%)[9] | Very High (ppm levels)[18] | Moderate (Purity >95% easily seen) |
| Throughput | High (< 5 min/sample) | Low (due to derivatization & long run) | Low to Medium |
| Key Challenge | Boroxine formation (mitigated by method) | Mandatory Derivatization [3] | Boroxine formation (mitigated by solvent)[13] |
| Validation | Standardized (ICH guidelines)[10] | More complex due to derivatization step | Requires certified reference standard for qNMR |
Senior Scientist's Recommendation
For any laboratory involved in the synthesis or use of 7-azaindole boronic acid, a multi-pronged analytical approach is essential for ensuring quality and batch-to-batch consistency.
-
For Initial Characterization & Reference Standard Qualification: A full suite of NMR experiments (¹H, ¹³C, ¹¹B NMR ) is mandatory for unambiguous structural confirmation.
-
For Routine Quality Control (QC) and Release Testing: A validated UPLC-UV/MS method is the most robust, reliable, and efficient tool. It provides sensitive quantitation of the main component and detection of potential impurities in a single, rapid analysis.[8][9]
-
For Troubleshooting & Specialized Investigations: GC-MS should be employed when there is a specific need to identify and quantify volatile or thermally labile impurities that are not amenable to LC analysis.
By selecting the appropriate analytical tool for the question at hand and understanding the underlying chemistry of the analyte, researchers and drug development professionals can build a framework of analytical confidence, ensuring the integrity of their science from the very first building block.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. upm-inc.com [upm-inc.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 11. wjarr.com [wjarr.com]
- 12. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
